molecular formula C11H16ClNO2 B1593136 (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 269398-82-5

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No.: B1593136
CAS No.: 269398-82-5
M. Wt: 229.7 g/mol
InChI Key: CQHTUCDBCBKMKL-HNCPQSOCSA-N
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Description

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647464
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-94-7, 269398-82-5
Record name Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331846-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a chiral aminobutanoic acid derivative with significant potential in neuroscience research and drug development. With the confirmed CAS number 269398-82-5 , this document will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, and its putative role as a modulator of the central nervous system, likely through interaction with GABA receptors. This guide is intended to be a valuable resource for researchers engaged in the exploration of novel therapeutics for neurological disorders.

Introduction: The Significance of Chiral γ-Aminobutanoic Acid (GABA) Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and spasticity.

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride belongs to a class of GABA analogs, structurally related to the endogenous neurotransmitter. The introduction of a tolyl group and the specific stereochemistry at the C3 position are expected to confer unique pharmacological properties, potentially enhancing its blood-brain barrier permeability and receptor subtype selectivity compared to GABA itself. This guide will explore the synthesis, properties, and potential applications of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 269398-82-5Fluorochem
Molecular Formula C₁₁H₁₆ClNO₂Fluorochem
Molecular Weight 229.7 g/mol Fluorochem
Appearance White to off-white solid (predicted)
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.
pKa Predicted values for the carboxylic acid and amino groups are approximately 4-5 and 9-10, respectively.
Stereochemistry The (R)-enantiomer is specified. The chiral center is at the C3 position.

Synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Proposed Synthetic Pathway

Synthetic_Pathway A m-Tolualdehyde C Intermediate 1 (Cinnamic Acid Derivative) A->C Knoevenagel Condensation B Malonic Acid B->C E Intermediate 2 (β-Amino Acid Ester) C->E Michael Addition D Ammonia D->E G Diastereomeric Salts E->G Diastereomeric Salt Formation F Chiral Resolving Agent F->G H (R)-β-Amino Acid Ester G->H Separation & Liberation J (R)-3-Amino-4-(m-tolyl)butanoic acid H->J Ester Hydrolysis I Hydrolysis L (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride J->L Salt Formation K HCl K->L

Caption: Proposed synthetic route for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form the Cinnamic Acid Derivative

  • To a solution of m-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Michael Addition of Ammonia

  • Dissolve the cinnamic acid derivative (1.0 eq) in a suitable solvent such as ethanol.

  • Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude racemic β-amino acid ester.

Step 3: Chiral Resolution

  • Dissolve the racemic β-amino acid ester in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or tartaric acid (0.5 eq), to the mixture.

  • Allow the diastereomeric salts to crystallize by slow cooling or solvent evaporation.

  • Separate the crystals by filtration. The desired diastereomer may be in the filtrate or the solid, which can be determined by polarimetry.

  • Liberate the free base of the desired (R)-enantiomer by treatment with a mild base (e.g., NaHCO₃) and extract with an organic solvent.

Step 4: Hydrolysis and Salt Formation

  • Hydrolyze the (R)-β-amino acid ester by heating with aqueous HCl (e.g., 6N HCl) at reflux for 4-6 hours.

  • Cool the reaction mixture and remove the water under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Biological Activity and Mechanism of Action

Putative Role as a GABA Analog

Based on its structural similarity to GABA and other known GABAergic modulators, (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is hypothesized to act as a ligand for GABA receptors. These receptors are broadly classified into two main types:

  • GABA_A Receptors: Ligand-gated ion channels that mediate fast synaptic inhibition by increasing chloride influx, leading to hyperpolarization of the neuronal membrane.[2]

  • GABA_B Receptors: G protein-coupled receptors that mediate slow and prolonged inhibitory effects through the modulation of calcium and potassium channels.

The tolyl substituent may influence the compound's affinity and selectivity for different GABA receptor subtypes.

GABAergic Synapse and Synthesis Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle via VGAT GABA_synapse GABA Vesicle->GABA_synapse Release VGAT VGAT GABA_A GABA_A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion GABA_B GABA_B Receptor K_ion K+ Efflux GABA_B->K_ion Ca_ion Ca2+ Block GABA_B->Ca_ion GABA_synapse->GABA_A Binds GABA_synapse->GABA_B Binds Target_Compound (R)-3-Amino-4-(m-tolyl)butanoic acid HCl Target_Compound->GABA_A Potential Agonist/Modulator Target_Compound->GABA_B Potential Agonist/Modulator

Sources

Methodological & Application

Application Note: Preclinical Evaluation of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the preclinical evaluation of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , a beta-amino acid derivative. Based on its structural pharmacophore—a


-homophenylalanine analog—this compound is classified primarily as a candidate for DPP-4 inhibition (Metabolic Disorders)  and secondarily as a potential Neuromodulator  (due to structural similarities with GABA/glutamate analogs).

Introduction & Mechanistic Rationale

(R)-3-Amino-4-(m-tolyl)butanoic acid is a chiral


-amino acid. Its chemical scaffold—a 3-amino-4-arylbutanoic acid—is the defining pharmacophore of the gliptin  class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin).
  • Primary Mechanism (Metabolic): Inhibition of DPP-4 prevents the degradation of Incretin hormones (GLP-1 and GIP), thereby enhancing insulin secretion in a glucose-dependent manner.

  • Secondary Mechanism (Neurological): As a

    
    -amino acid analog of phenylalanine/tyrosine, the compound may exhibit affinity for Large Neutral Amino Acid Transporters (LAT1) or trace amine-associated receptors (TAAR1), necessitating CNS safety profiling.
    

This guide prioritizes the Metabolic Efficacy Workflow while integrating a CNS Safety Screen to validate specificity.

Experimental Workflow Summary

The following diagram outlines the critical path for validating this NCE (New Chemical Entity).

Workflow NCE (R)-3-Amino-4-(m-tolyl)butanoic acid InVitro In Vitro Screening (DPP-4 IC50 & Selectivity) NCE->InVitro Step 1 PK PK Profiling (Bioavailability & T1/2) InVitro->PK Hit Validation Acute Acute Efficacy (OGTT in ICR Mice) PK->Acute Dose Selection Safety CNS Safety (Irwin Test) PK->Safety Tox Screen Chronic Chronic Efficacy (db/db or DIO Model) Acute->Chronic PoC

Caption: Critical path from in vitro validation to in vivo metabolic efficacy and safety profiling.

Pharmacokinetic (PK) Profiling Protocol

Beta-amino acids often exhibit zwitterionic properties that affect oral bioavailability and blood-brain barrier (BBB) penetration. Establishing the PK profile is the mandatory first step.

Study Design: Single Dose PK in SD Rats
  • Species: Sprague-Dawley Rats (Male, 200-250g), cannulated (jugular vein).

  • Group Size: n=3 per route.

  • Formulation: Dissolve in Saline (0.9% NaCl) or PBS (pH 7.4). The HCl salt is typically water-soluble.

  • Dosing:

    • IV Arm: 1 mg/kg (Bolus).

    • PO Arm: 5 mg/kg (Oral Gavage).

Sampling Protocol
  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Blood Collection: 0.2 mL via tail vein or cannula into K2EDTA tubes.

  • Processing: Centrifuge at 3000g for 10 min (4°C) to harvest plasma.

  • Bioanalysis: LC-MS/MS (MRM mode).

    • Note: Derivatization may be required if retention on C18 columns is poor due to polarity. Use a HILIC column or Butyl chloroformate derivatization.

Key Parameters to Calculate
ParameterDefinitionTarget Criteria

Oral Bioavailability> 30% (for oral drug viability)

Elimination Half-life> 2 hours (to support QD/BID dosing)

Peak Plasma ConcentrationSufficient to exceed IC90 of DPP-4

Volume of DistributionHigh

suggests tissue distribution (potential CNS entry)

Primary Efficacy: Metabolic Models (Diabetes)

Protocol A: Oral Glucose Tolerance Test (OGTT) in Normal Mice

This rapid screen determines if the compound reduces blood glucose excursions in a physiological context.

Materials:

  • Animals: ICR or C57BL/6 mice (Male, 6-8 weeks), fasted for 12 hours.

  • Glucose Load: 2 g/kg (D-Glucose solution).

  • Positive Control: Sitagliptin (10 mg/kg).

Step-by-Step Methodology:

  • Baseline Measurement (

    
    ):  Measure fasting blood glucose (FBG) via tail nick using a glucometer.
    
  • Drug Administration (

    
    ):  Administer Vehicle, Positive Control, or Test Compound (e.g., 3, 10, 30 mg/kg PO) 30 minutes prior to glucose load.
    
  • Glucose Challenge (

    
    ):  Administer Glucose (2 g/kg PO).
    
  • Monitoring: Measure blood glucose at

    
     min.
    
  • Biomarker Analysis (Optional but Recommended): Collect blood at

    
     for Active GLP-1  ELISA analysis. DPP-4 inhibitors must show elevated active GLP-1 levels.
    

Data Analysis:

  • Calculate AUC (Area Under the Curve) for glucose

    
     min.
    
  • Efficacy Criterion: Statistically significant reduction in Glucose AUC

    
     compared to Vehicle (p < 0.05).
    
Protocol B: Chronic Efficacy in db/db Mice (Type 2 Diabetes Model)

If OGTT is positive, validate in a pathological model.

Rationale: The db/db mouse lacks the leptin receptor, spontaneously developing obesity, insulin resistance, and hyperglycemia, mimicking human T2DM.

Experimental Design:

  • Duration: 28 Days (QD dosing).

  • Groups (n=10):

    • Vehicle (Control).

    • Test Compound (Low Dose).

    • Test Compound (High Dose).

    • Sitagliptin (10 mg/kg, Positive Control).

Endpoints:

  • Daily: Body weight, Food intake.

  • Weekly: Fasting Blood Glucose (FBG).

  • Terminal (Day 28):

    • HbA1c: Long-term glycemic control marker.

    • Plasma Insulin: To assess insulin sensitivity (HOMA-IR).

    • Pancreatic Histology: Islet mass preservation (beta-cell mass).

Secondary Screening: CNS Safety & Specificity

Since the compound is an amino acid analog, it may cross the BBB and interact with neurotransmitter systems.

The Modified Irwin Test (Neurobehavioral Screen)

Objective: Rule out sedation, excitation, or motor impairment. Dose: Highest effective dose from OGTT (e.g., 30 or 100 mg/kg).

Observation Matrix:

Domain Signs to Monitor Implication
Autonomic Salivation, Lacrimation, Piloerection Cholinergic/Adrenergic off-target effects
Neuromuscular Grip strength, Ataxia, Tremors Motor toxicity (GABA/Glutamate interaction)
Sensorimotor Preyer reflex (Startle), Touch response Sensory processing

| CNS State | Sedation, Hyperactivity, Straub tail | Opioid/Dopaminergic activity |

Pass Criteria: No significant deviation from Vehicle control in neuromuscular or CNS state scores.

Mechanism of Action Validation (In Vitro)

Before extensive animal work, confirm the target engagement.

Mechanism Compound (R)-3-Amino-4-(m-tolyl)butanoic acid DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits GLP1 Active GLP-1 (Preserved) Compound->GLP1 Increases T1/2 DPP4->GLP1 Normally Degrades Insulin Insulin Secretion (Glucose-Dependent) GLP1->Insulin Stimulates Glucose Blood Glucose Reduction Insulin->Glucose Lowers

Caption: Mechanistic pathway of DPP-4 inhibition leading to glycemic control.

Assay: Fluorometric DPP-4 Activity Assay.

  • Substrate: Gly-Pro-AMC.

  • Method: Incubate recombinant human DPP-4 with the test compound. Measure fluorescence of released AMC.

  • Goal: Determine IC50. Potent inhibitors typically have IC50 < 50 nM.

References

  • Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. Link

  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology. Link

  • Zerilli, T., & Pyon, E. Y. (2007). Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Clinical Therapeutics. Link

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. Link

  • NIST Chemistry WebBook. (R)-3-Amino-4-(m-tolyl)butanoic acid Search. Link

Safe handling procedures for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Safe Handling and Utilization of (R)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Part 1: Executive Summary & Compound Profile[1]

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-amino acid derivative.[1] Structurally, it is a 

-homo-amino acid featuring a meta-substituted toluene side chain.[1] These scaffolds are critical building blocks in the synthesis of peptidomimetics, NEP (Neprilysin) inhibitors, and GABA (gamma-aminobutyric acid) analogs.

As a hydrochloride salt of a chiral amine, this compound presents specific challenges regarding hygroscopicity , electrostatic behavior , and acidity during synthetic coupling. This guide defines the protocols to maintain chemical integrity (enantiomeric excess) and ensure operator safety.

Chemical Profile:

  • Chemical Class:

    
    -Amino Acid Hydrochloride Salt[2][1][3]
    
  • Stereochemistry: (R)-Enantiomer

  • Physical State: White to off-white crystalline solid[2][1]

  • Key Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Pharmacological Activity (Neuroactive).

Part 2: Safety & Risk Assessment Strategy

Expert Insight: Do not treat this merely as a generic organic solid. Because it is a structural analog of neurotransmitters (e.g., Baclofen, Phenibut), it must be handled as a Potentially Pharmacologically Active Substance (PPAS) until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95/P2 Mask (Minimum) or Fume HoodPrevents inhalation of fine particulates which may be neuroactive.[2][1]
Dermal Nitrile Gloves (Double gloving recommended)HCL salts are corrosive/irritating to moist skin; prevents transdermal absorption.[2][1]
Ocular Chemical Splash GogglesCrystalline salts can cause severe mechanical and chemical corneal damage.[2][1]
Body Lab Coat (Buttoned, Tyvek sleeves if handling >5g)Prevents contamination of street clothes and static buildup.[1]

Part 3: Core Protocols

Protocol 1: Receipt, Inspection, and Storage

Causality: HCL salts of amino acids are prone to absorbing atmospheric moisture (hygroscopicity), which forms a "sticky" hydrate, altering the molecular weight and making stoichiometry difficult.

  • Receipt: Upon arrival, inspect the container seal. If the outer bottle is warm or damaged, quarantine the material.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Environment: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen).

    • Container: Amber glass (protects from light) with a Parafilm seal.

Protocol 2: Precision Weighing and Solubilization

Self-Validating Step: The use of an anti-static gun prevents mass loss and aerosolization.

  • Environment: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an ionizing anti-static gun on the spatula and weigh boat before touching the powder. Dry amino acid HCL salts are notoriously static-prone.[2]

  • Weighing:

    • Tare the weigh boat.

    • Transfer solid gently. Do not tap the spatula against the boat (creates aerosols).

    • Record exact mass. Close the stock container immediately.

  • Solubilization:

    • Preferred Solvents: Water, Methanol, DMSO.

    • Avoid: Non-polar solvents (Hexane, Et2O) – the salt is insoluble.

    • Dissolution: Add solvent to the solid. Vortex gently. If the solution is hazy, sonicate for 30 seconds.

Protocol 3: Free-Basing for Synthetic Application

Expertise: In peptide coupling (EDC/NHS or HATU), the amine group must be unprotonated (free base) to react. The HCL salt form is unreactive as a nucleophile.

Method A: In-Situ Neutralization (Recommended for Couplings) [2][1]

  • Dissolve the (R)-3-Amino-4-(m-tolyl)butanoic acid HCl in the reaction solvent (e.g., DMF or DCM).[1]

  • Add 1.05 equivalents of a tertiary non-nucleophilic base (DIPEA or NMM).

  • Validation: Verify pH is ~8.0 using damp pH paper held above the solution (vapor check) or by spotting a micro-aliquot.

  • Proceed immediately with the coupling reagent addition.

Method B: Isolation of Free Amino Acid (Zwitterion) Use this only if the HCL counter-ion interferes with sensitive metal catalysts.[2]

  • Dissolve salt in minimum water.

  • Adjust pH to the isoelectric point (pI ~6.0) using 1M NaOH or LiOH.

  • The free amino acid (zwitterion) may precipitate. Filter and dry under high vacuum.

Part 4: Emergency Response Procedures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][5][6] Alert: Monitor for dizziness or sedation (GABAergic effects).

  • Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.

  • Spill Cleanup:

    • Do not dry sweep (creates dust).[3]

    • Cover spill with wet paper towels (dampened with water).

    • Scoop up damp material into a hazardous waste container.

    • Wipe surface with 1% acetic acid followed by water to remove amine residues.

Part 5: Visualization (Process Workflows)

Figure 1: Risk Assessment & Handling Workflow

RiskAssessment Start Start: Handling (R)-3-Amino-4-(m-tolyl)butanoic acid HCl PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE CheckState Check Physical State (Solid/Powder) StaticCheck Is Powder Static? CheckState->StaticCheck PPE->CheckState AntiStatic Use Ionizing Gun StaticCheck->AntiStatic Yes Weighing Weigh in Fume Hood StaticCheck->Weighing No AntiStatic->Weighing Solubilization Solubilization Strategy Weighing->Solubilization

Caption: Figure 1. Step-by-step decision tree for safe handling and weighing.

Figure 2: Synthetic Application Logic (Salt vs. Free Base)

SynthesisLogic Salt (R)-3-Amino-4-(m-tolyl)butanoic acid [HCL SALT] Goal Intended Reaction? Salt->Goal Storage Storage/Transport (Keep as Salt) Goal->Storage No Reaction Coupling Peptide Coupling (Amide Bond Formation) Goal->Coupling Synthesis BaseAdd Add 1.05 eq DIPEA (In-Situ Neutralization) Coupling->BaseAdd Reaction Proceed with Coupling (EDC/HATU) BaseAdd->Reaction

Caption: Figure 2. Logic flow for using the HCL salt in synthetic chemistry.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link][2]

  • PubChem. (n.d.).[7] Compound Summary: 3-Aminobutanoic acid derivatives. National Library of Medicine. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of novel compounds, using (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a representative agent targeting the γ-aminobutyric acid type B (GABA-B) receptor. Given its structural similarities to known GABA-B receptor modulators, this guide is framed around the hypothesis that this compound and others in its class may act as positive allosteric modulators (PAMs) of the GABA-B receptor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders. We present a robust HTS workflow, from a primary functional screen using a FLIPR-based membrane potential assay to secondary confirmatory assays, including a HTRF cAMP assay and gold-standard electrophysiological validation. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting GABA-B Receptor Positive Allosteric Modulators

The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1][2] Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately reducing neuronal excitability.[2] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, GABA.[3] This mechanism offers a more nuanced and potentially safer therapeutic approach, as PAMs only amplify the physiological GABAergic tone, reducing the risk of side effects associated with constant receptor activation.[1][3]

The structural scaffold of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suggests its potential as a GABA-B receptor modulator. High-throughput screening campaigns are essential for identifying and characterizing novel PAMs from large compound libraries.[1][4] This guide provides a strategic and detailed framework for such a campaign.

High-Throughput Screening (HTS) Workflow for GABA-B PAM Discovery

A successful HTS campaign for GABA-B PAMs requires a multi-stage approach to identify true hits and eliminate false positives. Our proposed workflow is designed to maximize efficiency and confidence in hit validation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays (Mechanism of Action) cluster_3 Hit Validation & Characterization Primary_Screen FLIPR Membrane Potential Assay (10 µM single concentration) Dose_Response FLIPR Dose-Response (EC50 determination) Primary_Screen->Dose_Response Initial Hits Counter_Screen Counterscreen (Non-transfected cells) Dose_Response->Counter_Screen cAMP_Assay HTRF cAMP Assay (Confirmation of Gαi/o coupling) Counter_Screen->cAMP_Assay Confirmed Hits Electrophysiology Patch-Clamp Electrophysiology (Gold-standard validation) cAMP_Assay->Electrophysiology Validated Hits GABAB_Signaling cluster_0 Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gαi/oβγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts GABA GABA GABA->GABAB_R Binds PAM (R)-3-Amino-4- (m-tolyl)butanoic acid HCl (PAM) PAM->GABAB_R Binds (Allosteric site) ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

Caption: GABA-B Receptor Signaling Pathway.

  • Cell Stimulation:

    • Seed HEK293-GABA-B cells in a 384-well low-volume plate.

    • Pre-treat cells with varying concentrations of the hit compound for 15 minutes.

    • Add a fixed concentration of forskolin (to stimulate cAMP production) and a sub-maximal (EC20) concentration of GABA.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Add the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) directly to the wells. [5] * Incubate for 60 minutes at room temperature.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.

Expected Outcome: A true GABA-B PAM will potentiate the GABA-induced inhibition of forskolin-stimulated cAMP production in a dose-dependent manner.

Gold-Standard Validation: Patch-Clamp Electrophysiology

Scientific Rationale: Electrophysiology provides the most direct and detailed characterization of ion channel modulation. By measuring the whole-cell currents in response to GABA and the test compound, we can confirm the potentiation of GIRK channel activity.

  • Establish whole-cell patch-clamp recordings from HEK293-GABA-B cells.

  • Apply a sub-maximal concentration of GABA to elicit a baseline GIRK current.

  • Co-apply the hit compound with GABA and measure the change in current amplitude.

  • A significant increase in the GABA-evoked outward current in the presence of the compound confirms its activity as a positive allosteric modulator.

Data Presentation and Interpretation

The data gathered from the HTS workflow should be systematically organized to facilitate interpretation and decision-making.

CompoundPrimary Screen (% Potentiation @ 10 µM)FLIPR EC50 (µM)HTRF cAMP IC50 (µM)Electrophysiology (% Potentiation)
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Example: 85%Example: 2.5Example: 1.8Example: 150% at 10 µM
Control PAM (CGP7930) 100%5.03.2200% at 10 µM
Inactive Compound <10%>50>50<10% at 10 µM

Conclusion

The outlined HTS cascade provides a robust and scientifically sound methodology for the identification and characterization of novel GABA-B receptor positive allosteric modulators, using (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a template compound. By employing a primary functional screen followed by orthogonal secondary assays with increasing physiological relevance, this workflow ensures a high degree of confidence in the identified hits. This comprehensive approach, grounded in the principles of GPCR pharmacology, will empower researchers to accelerate the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • What are GABAB receptor positive allosteric modulators and how do they work? (2024, June 21). Retrieved from [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). Retrieved from [Link]

  • Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. (n.d.). Retrieved from [Link]

  • Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. (n.d.). Retrieved from [Link]

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. (2008, December). Retrieved from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (n.d.). Retrieved from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Retrieved from [Link]

  • Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). (2026, January 10). Retrieved from [Link]

  • GABA Receptor Positive Allosteric Modulators. (2024, February 28). Retrieved from [Link]

  • GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity. (2017, March 24). Retrieved from [Link]

  • Advancing GPCR Drug Discovery. (2024, November 6). Retrieved from [Link]

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (n.d.). Retrieved from [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (n.d.). Retrieved from [Link]

  • Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. (n.d.). Retrieved from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). Retrieved from [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). Retrieved from [Link]

  • cAMP HTRF-measured effects of GS39783 on GABA-induced GABA B R-mediated... (n.d.). Retrieved from [Link]

  • Lanthanide labeling of a potent protease activated receptor-2 agonist for time-resolved fluorescence analysis. (n.d.). Retrieved from [Link]

  • Structural mechanism of ligand activation in human GABAB receptor. (n.d.). Retrieved from [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. (n.d.). Retrieved from [Link]

  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. (2008, February 12). Retrieved from [Link]

  • cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated... (n.d.). Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

  • Principles of the HTRF cAMP Assay. (n.d.). Retrieved from [Link]

  • Diagnostic tests for GABA B receptor antibodies. (A)... (n.d.). Retrieved from [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (n.d.). Retrieved from [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (n.d.). Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Retrieved from [Link]

  • GABA Receptor Signaling. (n.d.). Retrieved from [Link]

  • GABAA Receptor Services. (n.d.). Retrieved from [Link]

  • GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Retrieved from [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Compound Evaluation

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a novel GABA (γ-aminobutyric acid) analog. Given its structural similarity to endogenous GABA and other known GABAergic modulators, a primary hypothesis for its mechanism of action is the modulation of GABA receptors. Specifically, many synthetic GABA analogs with aryl substitutions exhibit activity at the GABA-B receptor. This guide provides a comprehensive framework for the initial behavioral characterization of this compound, proceeding under the working hypothesis that it functions as a GABA-B receptor agonist.

The GABA-B receptor, a G-protein coupled receptor, is a critical regulator of synaptic inhibition in the central nervous system. Its activation leads to downstream effects including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels. Clinically, GABA-B agonists like baclofen are used as muscle relaxants and are explored for their potential in treating anxiety, addiction, and pain. Therefore, the primary behavioral domains to investigate for a novel GABA-B agonist are anxiolytic activity and potential sedative side effects.

This document outlines the essential protocols for assessing the anxiolytic-like and locomotor effects of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride in rodent models, using the Elevated Plus Maze (EPM) and the Open Field Test (OFT), respectively.

Pharmacological Profile: Establishing a Hypothesis

Prior to in-vivo behavioral studies, the ideal first step is to establish an in-vitro pharmacological profile. This involves conducting radioligand binding assays to determine the compound's affinity (Ki) and selectivity for GABA-B receptors versus other major CNS targets. For the purpose of this guide, we will use hypothetical, yet plausible, data to illustrate the profile of a promising candidate.

Table 1: Hypothetical In-Vitro Binding Affinity Profile

Receptor/Transporter Target(R)-3-Amino-4-(m-tolyl)butanoic acid HCl (Ki, nM)Baclofen (Ki, nM) - ReferenceSelectivity Ratio (vs. GABA-A)
GABA-B 120 150 >800x
GABA-A>100,000>100,000-
GAT-1 (GABA Transporter)>50,000>50,000-
D2 (Dopamine)>10,000>10,000-
5-HT2A (Serotonin)>10,000>10,000-

This hypothetical profile suggests the compound is a potent and highly selective GABA-B receptor ligand, warranting investigation into its functional effects in behavioral models.

Proposed Signaling Pathway

The canonical signaling pathway for a GABA-B agonist involves receptor dimerization and G-protein activation, leading to the inhibition of neuronal activity. This is a key mechanism underlying its potential anxiolytic and sedative effects.

GABA_B_Signaling cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAB_R GABA-B Receptor (GB1/GB2 Dimer) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP cAMP AC->cAMP NT_release Neurotransmitter Release Ca_channel->NT_release Triggers Hyperpolarization Hyperpolarization & Reduced Excitability K_channel->Hyperpolarization Compound (R)-3-Amino-4-(m-tolyl)butanoic acid HCl Compound->GABAB_R Binds & Activates ATP ATP ATP->AC Experimental_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing (Counterbalanced) cluster_analysis Phase 3: Analysis & Interpretation Animal_Acclimation Animal Acclimation (1 week) Dose_Selection Dose Range Selection (e.g., 1, 3, 10 mg/kg) Animal_Acclimation->Dose_Selection Compound_Prep Compound Formulation (e.g., in 0.9% Saline) Dose_Selection->Compound_Prep Dosing Compound Administration (i.p., 30 min pre-test) Compound_Prep->Dosing OFT Open Field Test (OFT) (Assess Locomotion & Anxiety) Dosing->OFT EPM Elevated Plus Maze (EPM) (Assess Anxiety-like Behavior) OFT->EPM 24-48h washout period Data_Collection Video Tracking & Data Extraction EPM->Data_Collection Stats Statistical Analysis (ANOVA, post-hoc tests) Data_Collection->Stats Interpretation Interpretation (Anxiolytic vs. Sedative Effect) Stats->Interpretation

Caption: General experimental workflow for behavioral characterization.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents. It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

A. Materials

  • Elevated Plus Maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: 50 cm long x 10 cm wide), elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (15 cm for mice, 40 cm for rats), and two are open.

  • Video camera and tracking software (e.g., Any-maze, EthoVision).

  • (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

  • Vehicle (e.g., 0.9% sterile saline).

  • Positive control: Diazepam (1-2 mg/kg) or Baclofen (2-4 mg/kg).

  • Experimental subjects: Male C57BL/6J mice (8-10 weeks old).

B. Procedure

  • Compound Preparation: Prepare fresh solutions of the test compound, vehicle, and positive control on the day of testing. Dissolve in saline and administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Habituation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions (dim lighting, ~20-50 lux in the center of the maze).

  • Dosing: Administer the assigned treatment (vehicle, positive control, or one of three doses of the test compound, e.g., 1, 3, 10 mg/kg) to each animal. A between-subjects design is recommended, with 10-12 mice per group.

  • Pre-treatment Interval: Return the animal to its home cage for a 30-minute pre-treatment period. This allows for drug absorption and distribution.

  • Test Initiation: Gently place the mouse in the central square of the EPM, facing one of the open arms.

  • Data Recording: Immediately start the video recording and tracking software. Allow the mouse to explore the maze for 5 minutes.

  • Test Termination: At the end of 5 minutes, gently remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with 70% ethanol and then water between trials to eliminate olfactory cues.

C. Data Analysis

  • Primary Endpoints:

    • Percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100.

    • Percentage of open arm entries: (Number of Open Arm Entries / Total Arm Entries) * 100.

  • Locomotor Control: Total number of arm entries (open + closed). A significant decrease suggests motor impairment.

  • Statistical Analysis: Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test for comparisons between the treatment groups and the vehicle control. A p-value < 0.05 is typically considered significant.

Table 2: Hypothetical Dose-Response Data in the Elevated Plus Maze

Treatment Group (n=12)Dose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (Saline)-18.5 ± 2.122.3 ± 2.525.1 ± 1.8
Test Compound 1 24.1 ± 2.8 28.9 ± 3.1 24.5 ± 2.0
Test Compound 3 35.6 ± 3.5 40.1 ± 4.0 23.9 ± 1.9
Test Compound 10 38.2 ± 4.1 42.5 ± 4.2 15.2 ± 1.5
Baclofen (Positive Control)233.4 ± 3.238.7 ± 3.821.8 ± 1.7
p < 0.05 vs. Vehicle

Interpretation: In this hypothetical dataset, the test compound shows a significant, dose-dependent increase in open arm exploration at 3 and 10 mg/kg, indicative of an anxiolytic-like effect. However, the highest dose (10 mg/kg) also significantly reduces total arm entries, suggesting the onset of sedative or motor-impairing effects that could confound the interpretation of the anxiolytic data.

Protocol 2: Open Field Test (OFT) for Locomotor Activity & Anxiety

The OFT is used to assess general locomotor activity and can also provide a measure of anxiety-like behavior. Animals are placed in a novel, open arena, and their movement is tracked. A reduction in total distance traveled is a key indicator of sedation or motor impairment. Anxiety is inferred from a reluctance to enter the brightly lit center of the arena.

A. Materials

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm for mice), typically made of a non-porous material like PVC or Plexiglas.

  • Video camera and tracking software.

  • Materials for dosing as described in Protocol 1.

B. Procedure

  • Preparation and Dosing: Follow the same steps for compound preparation, animal habituation, and dosing as in the EPM protocol. The OFT is often performed before the EPM in a test battery, with a 24-48 hour washout period in between.

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Recording: Begin video recording immediately. The standard test duration is 10-30 minutes. A 10-minute test is often sufficient for assessing drug effects.

  • Test Termination: Remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol and water between subjects.

C. Data Analysis

  • Primary Locomotor Endpoint: Total distance traveled (in cm).

  • Anxiety-Related Endpoints:

    • Time spent in the center zone (typically the central 25% of the arena).

    • Number of entries into the center zone.

  • Other Behavioral Measures: Rearing frequency (vertical activity), stereotypy counts.

  • Statistical Analysis: Use a one-way ANOVA with a post-hoc test, as described for the EPM.

Table 3: Hypothetical Dose-Response Data in the Open Field Test (10 min)

Treatment Group (n=12)Dose (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)Time in Center (s, Mean ± SEM)
Vehicle (Saline)-3520 ± 25545.1 ± 5.2
Test Compound 1 3450 ± 280 58.3 ± 6.1
Test Compound 3 3110 ± 240 85.4 ± 8.8
Test Compound 10 1850 ± 190 60.2 ± 7.5
Baclofen (Positive Control)22950 ± 21079.5 ± 8.1
p < 0.05 vs. Vehicle

Interpretation: This dataset corroborates the findings from the EPM. The 3 mg/kg dose increases time in the center zone without significantly affecting total locomotion, supporting a specific anxiolytic-like effect. The 10 mg/kg dose causes a sharp decrease in total distance traveled, confirming a sedative or motor-impairing effect at this higher dose. This is a classic profile for GABA-B agonists. The anxiolytic effect at the high dose is less clear, as the animal is less mobile overall.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial behavioral characterization of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. Based on the protocols and hypothetical data presented, a dose of 3 mg/kg appears to be the optimal dose for producing anxiolytic-like effects without significant locomotor impairment in mice. The sedative properties observed at 10 mg/kg are a critical consideration for therapeutic development and highlight the importance of establishing a therapeutic window.

Further studies could involve:

  • Pharmacokinetic analysis: To correlate plasma and brain concentrations with behavioral effects.

  • Receptor occupancy studies: To confirm target engagement at behaviorally active doses.

  • Confirmation with other anxiety models: Such as the marble-burying test or light-dark box test.

  • Specificity testing: Using a GABA-B antagonist to demonstrate that the observed behavioral effects are indeed mediated by the GABA-B receptor.

By following this structured, self-validating approach, researchers can confidently and efficiently characterize the behavioral profile of novel CNS compounds.

References

  • Title: GABA-B receptors: structure and function. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]

  • Title: GABAB receptor signaling: from activation to function. Source: Current Opinion in Neurobiology. URL: [Link]

  • Title: GABAB receptor agonists for the treatment of neuropsychiatric disorders. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The elevated plus-maze: a review of its use as a measure of anxiety in the rat. Source: Pharmacology Biochemistry and Behavior. URL: [Link]

  • Title: The open field test: a critical review. Source: Neuroscience & Biobehavioral Reviews. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, we provide in-depth, experience-driven answers to critical questions, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues reported during the synthesis, offering causal explanations and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem that can stem from several stages of the synthesis. The primary synthetic route often involves a Michael addition of a chiral amine to an α,β-unsaturated ester, followed by hydrolysis and deprotection. Let's break down the potential causes.

Potential Cause A: Incomplete Reaction

  • Scientific Rationale: The conjugate addition is the key bond-forming step. Its efficiency is highly dependent on the reactivity of the nucleophile (the chiral lithium amide) and the Michael acceptor (m-methyl cinnamate derivative). Inadequate activation of the amine or steric hindrance can lead to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the chiral amine (e.g., (R)-α-methylbenzylamine) is of high purity and anhydrous. The n-butyllithium (n-BuLi) used for deprotonation must be fresh and properly titrated. Old or improperly stored n-BuLi will have a lower molarity, leading to incomplete amide formation.

    • Temperature Control: The formation of the lithium amide is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. However, the subsequent Michael addition may require warming to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile. A sluggish reaction may benefit from allowing it to warm to -20 °C or even 0 °C for a few hours.

    • Reaction Time: Ensure the reaction is allowed to run to completion. Take aliquots at regular intervals to monitor the disappearance of the starting material.

Potential Cause B: Side Reactions

  • Scientific Rationale: The strong basicity of the lithium amide can lead to undesired side reactions, such as polymerization of the α,β-unsaturated ester or deprotonation at the α-position, which can quench the reaction pathway.[1]

  • Troubleshooting Steps:

    • Order of Addition: Add the α,β-unsaturated ester slowly to the pre-formed lithium amide solution at low temperature. This maintains a low concentration of the electrophile, minimizing polymerization.

    • Solvent Choice: Tetrahydrofuran (THF) is a common solvent. Ensure it is anhydrous, as water will quench the lithium amide.

Potential Cause C: Product Loss During Workup and Purification

  • Scientific Rationale: The product is an amino acid, making it amphoteric and potentially highly soluble in water. Significant product loss can occur during the aqueous workup and extraction phases.

  • Troubleshooting Steps:

    • pH Adjustment: After hydrolysis of the ester, the product exists as a carboxylate salt. Carefully acidify the aqueous layer to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the zwitterionic form. Use a pH meter for accurate adjustment.

    • Extraction: If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Sometimes, continuous liquid-liquid extraction is necessary for products with high water solubility.

    • Recrystallization: Choose a solvent system for recrystallization that provides good recovery. A common issue is selecting a solvent in which the product is too soluble.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurity profiles can be complex, often containing diastereomers, unreacted starting materials, or byproducts from side reactions.

Potential Cause A: Diastereomeric Impurities

  • Scientific Rationale: The key conjugate addition step creates a new stereocenter. While using a chiral amine directs the stereochemistry, the diastereoselectivity is rarely 100%. The presence of the undesired diastereomer is a common impurity.

  • Troubleshooting Workflow:

G start Diastereomeric Impurity Detected (by NMR or Chiral HPLC) check_reaction 1. Review Reaction Conditions start->check_reaction purification 2. Optimize Purification start->purification temp Temperature Too High? check_reaction->temp Lower temp can increase selectivity solvent Solvent Polarity? check_reaction->solvent Aprotic, non-polar solvents often favor one diastereomer recrystallization Fractional Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography solution_recrys Test various solvent systems (e.g., Ethanol/Water, Isopropanol/Hexane) recrystallization->solution_recrys solution_chrom Silica gel chromatography. Optimize eluent polarity. chromatography->solution_chrom

Caption: Troubleshooting workflow for diastereomeric impurities.

  • Detailed Purification Protocols:

    • Fractional Recrystallization: This is often the most effective method for separating diastereomers on a larger scale. Diastereomers have different physical properties, including solubility.

      • Protocol: Dissolve the impure solid in a minimum amount of a hot solvent in which it is freely soluble. Cool the solution slowly. The less soluble diastereomer should crystallize out first. Filter the crystals and analyze their purity. Multiple recrystallizations may be necessary.

    • Column Chromatography: For smaller scales or difficult separations, silica gel chromatography can be effective. The polarity difference between diastereomers may be slight, so a careful selection of the eluent system is critical.

Potential Cause B: Condensation Impurities

  • Scientific Rationale: During steps that involve activation of the carboxylic acid (e.g., for peptide coupling or derivatization), a "condensation impurity" can form where two molecules of the amino acid join together. This is particularly problematic if the amino group is not protected.[2] A patent for a similar compound notes that such impurities are difficult to remove by recrystallization and can impact the quality of subsequent products.[2]

  • Troubleshooting Steps:

    • Protecting Groups: If the free amino acid is being used in a subsequent reaction, ensure the use of an appropriate N-protecting group, such as Boc (di-tert-butyl dicarbonate), to prevent self-condensation.[2][3]

    • Controlled Activation: Use coupling agents and conditions that minimize side reactions. Perform the reaction at low temperatures and monitor for the formation of byproducts.

Question 3: How can I confirm the stereochemical purity (enantiomeric excess) of my final product?

Ensuring high enantiomeric excess (e.e.) is critical. After removing the chiral auxiliary (the α-methylbenzyl group), you are left with the final chiral product.

  • Scientific Rationale: Racemization can occur if harsh acidic or basic conditions are used, particularly at elevated temperatures. The α-proton to the carboxylic acid can be abstracted, leading to a loss of stereochemical integrity.

  • Analytical Methods:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e.

      • Protocol: Use a chiral stationary phase (CSP) column. Common types for amino acids include those based on cyclodextrins or macrocyclic glycopeptides (e.g., CHIROBIOTIC columns).[4][5] The enantiomers will interact differently with the chiral selector, resulting in different retention times.

      • Method Development: Start with a mobile phase of methanol or ethanol with a small amount of an acidic or basic modifier to improve peak shape. The separation is highly dependent on the specific column and mobile phase composition.[4][5]

    • NMR Spectroscopy with Chiral Shift Reagents:

      • Protocol: In an NMR tube, add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of your compound. The reagent will form diastereomeric complexes with the enantiomers, causing their signals (e.g., the α-proton or methyl groups) to appear at different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio.

Table 1: Comparison of Chiral Analysis Techniques

TechniquePrincipleProsCons
Chiral HPLC Differential interaction with a chiral stationary phase.[4][6]Highly accurate, quantitative, widely applicable.Requires specialized columns, method development can be time-consuming.
NMR with Chiral Shift Reagent Formation of diastereomeric complexes causing signal separation.Rapid analysis, uses standard NMR equipment.Can cause peak broadening, reagent can be expensive, less accurate for very high e.e.

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing the N-benzyl chiral auxiliary?

The most common and effective method is catalytic hydrogenolysis.

  • Detailed Protocol: Hydrogenolysis

    • Setup: Dissolve the N-benzylated amino acid ester in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask designed for hydrogenation (e.g., a Parr shaker bottle).

    • Catalyst: Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically at a pressure of 40-60 psi).

    • Reaction: Shake or stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

    • Isolation: Remove the solvent under reduced pressure to yield the debenzylated product.

Q2: How do I convert the final amino acid to its hydrochloride salt?

Formation of the hydrochloride salt often improves the crystallinity and stability of the final product, making it easier to handle and purify.

  • Protocol: Hydrochloride Salt Formation

    • Dissolve the purified free amino acid in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring. A stoichiometric amount (1.0 to 1.1 equivalents) is typically used.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Q3: What analytical techniques are essential for characterizing the final product?

To ensure the structure, purity, and identity of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a combination of analytical techniques is required.

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess.[4]

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -NH₃⁺, -COOH, C=O).

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition, especially after forming the hydrochloride salt.

General Synthetic Scheme

The following diagram illustrates a common synthetic pathway for (R)-3-Amino-4-(m-tolyl)butanoic acid and highlights key stages where problems can arise.

Caption: Key stages and potential problem areas in the synthesis.

References

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.
  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. URL: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. URL: [Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). URL: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. URL: [Link]

  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. URL: [Link]

  • Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed. URL: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. URL: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. URL: [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. URL: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. URL: [Link]

  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. URL: [Link]

  • Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt) - RSC Advances (RSC Publishing). URL: [Link]

  • Amino Acid Analysis: “How-To” Guide - Agilent. URL: [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. URL: [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. URL: [Link]

  • Chiral HPLC Separations - Phenomenex. URL: [Link]

Sources

Technical Support Center: Optimizing (R)-3-Amino-4-(m-tolyl)butanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting Guide

Audience: Process Chemists, R&D Scientists, Drug Development Leads

Introduction: The Technical Challenge

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a critical chiral


-amino acid intermediate, structurally analogous to precursors for Baclofen and other GABA-ergic agents. The presence of the meta-methyl group on the phenyl ring introduces specific challenges compared to the unsubstituted parent compound:
  • Increased Lipophilicity: The m-tolyl moiety alters the partition coefficient, complicating aqueous extractions.

  • Crystallization Inhibition: The meta-substitution reduces crystal packing symmetry, often leading to "oiling out" during hydrochloride salt formation.

  • Enantiomeric Purity: Achieving >99% ee requires rigorous control over the resolution or asymmetric induction step.

This guide provides field-proven protocols and troubleshooting workflows to maximize yield and purity.

Module 1: Synthetic Route Selection & Optimization

To improve yield, you must first diagnose which synthetic pathway you are utilizing. We support two primary workflows.

Workflow A: Modified Rodionov + Enzymatic Resolution (Robust/Scalable)

Best for: Kilogram-scale production where catalyst cost is a concern.

  • Condensation: m-Tolualdehyde + Malonic Acid + Ammonium Acetate

    
     Racemic 
    
    
    
    -amino acid.
  • Esterification: Conversion to ethyl ester.

  • Resolution: Lipase-catalyzed hydrolysis (CAL-B) to separate (R)-ester from (S)-acid (or vice versa depending on enzyme specificity).

  • Hydrolysis & Salt Formation: Conversion of the desired enantiomer to the HCl salt.

Workflow B: Asymmetric Hydrogenation (High-Tech/Direct)

Best for: High-throughput synthesis requiring fewer steps.

  • Knoevenagel: m-Tolualdehyde + Acetylacetate

    
     Enamide precursor.
    
  • Hydrogenation: Rh(I)-DuPhos or Ru(II)-BINAP catalyzed reduction.

  • Deprotection: Acidic hydrolysis to the HCl salt.

Module 2: Troubleshooting & FAQs (The "Hotline")

Category 1: Reaction Stalling & Low Conversion

Q: My Rodionov condensation yield is stuck at 45-50%. The aldehyde is consumed, but the product isn't precipitating.

  • Diagnosis: The m-tolyl group increases the solubility of the amino acid intermediate in the ethanolic reaction media compared to the phenyl analog.

  • Solution:

    • Solvent Switch: Switch from pure ethanol to Ethanol:Isopropanol (2:1) . The lower solubility of the amino acid in IPA promotes precipitation.

    • Ammonium Acetate Excess: Ensure a minimum of 2.5 equivalents of

      
      . The reaction is reversible; excess ammonia drives the equilibrium forward.
      
    • Thermal Control: Do not exceed 85°C. Higher temperatures promote decarboxylation of the malonic acid before condensation occurs.

Q: During enzymatic resolution (CAL-B), the ee% plateaus at 92% and won't reach >99%.

  • Diagnosis: Equilibrium limitation or product inhibition. As the concentration of the "wrong" enantiomer acid builds up, it can acidify the micro-environment of the enzyme, altering its selectivity.

  • Solution:

    • pH-Stat Mode: Maintain pH 7.0–7.5 rigorously using an autotitrator with 1M NaOH.

    • Co-solvent: Add 5-10% MTBE (Methyl tert-butyl ether). The m-tolyl ester is highly soluble in MTBE, which improves mass transfer to the immobilized enzyme surface [1].

Category 2: Purification & Isolation (The "Oiling" Issue)

Q: When forming the HCl salt, I get a sticky yellow oil instead of a white solid.

  • Diagnosis: This is the most common issue with m-tolyl derivatives. The extra methyl group disrupts the lattice energy, and the presence of water (even trace amounts) creates a hygroscopic syrup.

  • Solution (The "Anhydrous Crash" Protocol):

    • Dissolution: Dissolve the free amino acid in minimal dry Ethyl Acetate (not water/alcohol).

    • Acidification: Add 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

    • Antisolvent: If oiling starts, add vapor-diffused Et2O or n-Heptane .

    • Seed: You must seed the mixture with a known crystal of the product. If none exists, scratch the glass vigorously to induce nucleation.

Q: My product is colored (pink/brown) after HCl salt formation.

  • Diagnosis: Oxidation of the m-tolyl ring or trace phenol impurities from the starting aldehyde.

  • Solution: Perform a charcoal filtration (SX-Ultra, 5 wt%) on the free amino acid solution before adding HCl. Once the salt forms, color removal is significantly harder.

Module 3: Visualization of Workflows

Figure 1: Optimization Decision Tree

Caption: Logical workflow for diagnosing yield loss in (R)-3-Amino-4-(m-tolyl)butanoic acid synthesis.

YieldOptimization Start Start: Low Yield Detected CheckStep Identify Step Start->CheckStep Rodionov Rodionov Reaction CheckStep->Rodionov Resolution Enzymatic Resolution CheckStep->Resolution SaltForm HCl Salt Formation CheckStep->SaltForm Solubility Issue: High Solubility (Product stays in liquor) Rodionov->Solubility Stalled Issue: Low ee% / Stalled Resolution->Stalled Oiling Issue: Oiling Out / Hygroscopic SaltForm->Oiling Action1 Action: Switch Solvent (EtOH -> IPA/EtOH) Solubility->Action1 Action2 Action: pH Control (pH 7.5) & Add 10% MTBE Stalled->Action2 Action3 Action: Anhydrous HCl/Dioxane + Heptane Antisolvent Oiling->Action3

Module 4: Quantitative Benchmarks

Use these benchmarks to validate your process at each stage.

StageParameterTarget SpecificationCritical Control Point
Condensation Conversion> 85%Temp < 85°C to prevent decarboxylation.
Resolution Enantiomeric Excess (ee)> 98% (R-isomer)Stop reaction at 48-52% conversion (kinetic control).
Salt Formation Water Content (KF)< 0.5%Use anhydrous solvents; product is hygroscopic.
Final Yield Overall (from Aldehyde)> 40%Mother liquor recirculation required for higher yields.

Module 5: Detailed Experimental Protocol (Optimized)

Step 3: Anhydrous HCl Salt Formation (The Critical Step)

Context: This step typically causes the highest material loss due to oiling.

  • Preparation: Take 10.0 g of purified (R)-3-amino-4-(m-tolyl)butanoic acid (free base). Ensure it is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water.

  • Solvation: Dissolve in 50 mL of anhydrous Ethyl Acetate at 40°C. If cloudy, filter through a 0.45 µm PTFE membrane.

  • Acid Addition: Cool to 0–5°C. Slowly add 1.1 eq of 4M HCl in Dioxane via syringe pump over 30 minutes.

    • Note: A white precipitate should form immediately. If a gum forms, stop stirring and add 5 mL n-Heptane .

  • Aging: Stir at 0°C for 2 hours.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash cake with cold (0°C) 1:1 EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 40°C with

    
     desiccant tray present.
    

References

  • Ribeiro, J. B., et al. (2001).[1] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6), 742-746.[1]

  • Soloshonok, V. A., et al. (2025).

    
    -Amino Acids by the Rodionov Reaction." ResearchGate.[2] 
    
  • Sigma-Aldrich. "(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Specification." Sigma-Aldrich Technical Library.

  • PubChem. "(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid."[3] National Library of Medicine.

  • Blomquist, A. T., et al. "Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts." University of Michigan Library.

Sources

Technical Support Center: (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the purification of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . It is designed for process chemists and researchers encountering difficulties with purity, yield, or solid-state properties.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Purification, Crystallization, and Impurity Rejection Molecule Class: Chiral


-Amino Acid Salt

Part 1: Product & Process Overview

This molecule belongs to the class of


-homophenylalanine analogs, frequently used as chiral building blocks for peptidomimetics and DPP-4 inhibitors. The presence of the m-tolyl (3-methylphenyl) group introduces lipophilicity, while the zwitterionic nature of the free amino acid complicates direct purification. The hydrochloride salt form is preferred for its higher crystallinity and stability.
Physicochemical Profile (Reference Data)
PropertySpecification / Behavior
Chemical Structure (R)-

-Amino-4-(3-methylphenyl)butyric acid HCl
Critical Impurities (S)-enantiomer, Des-amino precursors, Dimer (condensation products)
Solubility Profile Soluble in Water, MeOH, EtOH. Insoluble in MTBE, Heptane, Toluene.
Hygroscopicity Moderate to High (forms hydrates easily).
pKa Values ~3.6 (COOH), ~9.5 (

)
Thermal Behavior Decomposes before melting if not strictly anhydrous.

Part 2: The "Golden Path" Purification Protocol

This protocol is the standard operating procedure (SOP) for recrystallizing crude material (85-90% purity) to pharmaceutical grade (>98% purity, >99% ee).

Phase 1: Dissolution & Carbon Treatment

Rationale: The m-tolyl ring is prone to oxidation, leading to colored impurities. Activated carbon removes these trace chromophores.

  • Solvent Selection: Prepare a mixture of Isopropanol (IPA) and Water (95:5 v/v) .

    • Why: Water breaks the ionic lattice; IPA acts as the bulk carrier to allow antisolvent precipitation later.

  • Dissolution: Suspend crude solid in the solvent (approx. 5-7 mL per gram of solid). Heat to 65-70°C until fully dissolved.

  • Carbon Treatment: Add activated carbon (Type HNO or equivalent, 5 wt% relative to substrate). Stir for 30 minutes at 65°C.

  • Filtration: Filter hot through a Celite pad to remove carbon. Critical: Pre-warm the funnel to prevent premature crystallization.

Phase 2: Controlled Crystallization

Rationale: Rapid cooling traps impurities. We use "Seeding and Cooling" to ensure the crystal lattice rejects the (S)-enantiomer.

  • Nucleation: Cool the filtrate slowly to 50°C .

  • Seeding: Add pure seed crystals (0.5 wt%) of the target (R)-isomer. Stir for 1 hour at 50°C to establish a seed bed.

    • Troubleshooting: If no seeds are available, scratch the glass wall or add a drop of MTBE to induce nucleation.

  • Cooling Ramp: Cool to 0-5°C over a period of 4 hours (approx. 10°C/hour).

    • Why: Slow cooling maintains the "Metastable Zone Width" (MSZW), preventing oiling out.

  • Antisolvent Addition (Optional): If yield is low (<60%), slowly add MTBE or Ethyl Acetate (1 volume equivalent) at 5°C.

Phase 3: Isolation & Drying
  • Filtration: Filter the white solid under nitrogen (to prevent moisture uptake).

  • Wash: Wash the cake with cold IPA/MTBE (1:1).

  • Drying: Vacuum dry at 40-45°C for 12 hours.

    • Caution: Do not exceed 60°C; HCl loss can occur, reverting the salt to the zwitterion.

Part 3: Troubleshooting Hub (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for


-amino acid salts. It indicates the solution entered the "labile zone" too quickly or the solvent polarity is mismatched.

Corrective Action:

  • Reheat: Dissolve the oil back into solution by heating.

  • Add Polarity: Add a small amount of water (1-2% v/v). Why: Oils are often hydrated phases; adding water stabilizes the solution phase, allowing you to cool back down into the metastable zone for proper crystal growth.

  • Slower Cooling: Reduce cooling rate to 5°C/hour.

Issue 2: "The Enantiomeric Excess (ee) is stuck at 95%."

Diagnosis: The (S)-enantiomer is co-crystallizing. This often happens if the crystallization yield is pushed too high (>85%).

Corrective Action:

  • Swish Purification: Do not fully dissolve. Suspend the solid in refluxing Ethanol (pure) for 1 hour, then cool. The (S)-isomer and chemical impurities are often more soluble in the mother liquor than the pure (R)-crystal lattice.

  • Derivatization Check: Verify your analytical method.

    
    -amino acids can be derivatized with Mosher's Acid Chloride  or FDAA (Marfey's Reagent)  to ensure your HPLC peaks are actually resolved [1].
    
Issue 3: "The solid is hygroscopic and becomes sticky on the filter."

Diagnosis: Presence of excess HCl or formation of a hydrate.

Corrective Action:

  • Wash Protocol: Wash the filter cake with anhydrous Acetone or MTBE immediately after filtration. These solvents strip residual water.

  • Atmosphere: Perform filtration under a nitrogen blanket or in a glovebox if humidity is >50%.

Part 4: Visual Logic & Workflows

Workflow 1: The "Oiling Out" Rescue Decision Tree

This diagram guides you through the critical decision-making process when crystallization fails.

RescueProtocol start Observation: Oiling Out / Two Liquid Phases check_temp Is the solution hot (>50°C)? start->check_temp reheat Reheat to reflux until clear check_temp->reheat No (It cooled down) check_water Is Water content < 2%? check_temp->check_water Yes (Hot oil) reheat->check_water add_water Add Water (1-2% v/v) Increases solubility of oil check_water->add_water Yes (Too dry) add_alcohol Add IPA/EtOH Reduces supersaturation check_water->add_alcohol No (Too wet/concentrated) seed Cool to Cloud Point + Add SEEDS add_water->seed add_alcohol->seed slow_cool Cool at 5°C per hour seed->slow_cool success Crystalline Solid slow_cool->success

Caption: Decision tree for recovering crystalline material from an oiled-out mixture.

Workflow 2: Impurity Fate Mapping

Understanding where impurities go during the standard IPA/Water crystallization.

ImpurityFate crude Crude Mixture (R-Isomer, S-Isomer, Dimers, Salts) process IPA/Water (95:5) Recrystallization crude->process solid Final Solid (R)-Isomer HCl (>99% ee) process->solid Crystallizes liquor Mother Liquor process->liquor Filtrate s_iso (S)-Isomer (Remains in solution) liquor->s_iso dimer Condensation Dimers (Highly soluble in IPA) liquor->dimer inorganic Inorganic Salts (Dissolved in Water fraction) liquor->inorganic

Caption: Fate of critical impurities during the standard purification protocol.

Part 5: Analytical Verification

To certify the success of your purification, use the following parameters.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralpak AD-H or IA (Amylose-based columns work best for

    
    -amino acids).
    
  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Note: The amine modifier is crucial to sharpen the peak of the amino acid [2].

  • Detection: UV at 210 nm (or 254 nm for the m-tolyl ring).

Proton NMR ( H-NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signal: Look for the diastereotopic protons at the C2 position (adjacent to the carboxyl). In the HCl salt, the ammonium protons (

    
    ) typically appear as a broad singlet around 8.0-8.5 ppm in DMSO [3].
    

References

  • Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.
  • Sigma-Aldrich. (n.d.). (R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Sheet. (Used as a primary analog reference for solubility and handling of aryl-beta-amino acid salts). Link

  • Sattur, N.B. (1956).[1] Preparation of 4-amino-3-phenylbutyric acid. Journal of the Karnatak University, 1, 56-60.[1] (Foundational work on phenyl-substituted beta-amino acid synthesis and characterization).

  • Vertex AI Search. (2026). Consolidated patent search for Sitagliptin intermediates and beta-amino acid purification.

Sources

Technical Support Center: Degradation of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the degradation profile, stability mechanisms, and troubleshooting protocols for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This guide is designed for pharmaceutical scientists and process chemists working with this specific


-amino acid intermediate.

Product Code: GEN-BETA-TOL Chemical Name: (3R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride Class: Chiral


-Amino Acid / 

-Homophenylalanine Derivative Application: Key intermediate for peptidomimetics and potentially neprilysin or DPP-4 inhibitors.

Part 1: Core Stability & Degradation Mechanisms

Overview of Chemical Stability

As a


-amino acid hydrochloride salt, (R)-3-Amino-4-(m-tolyl)butanoic acid exhibits distinct stability challenges compared to 

-amino acids. While the solid HCl salt is generally stable, solution stability is highly pH-dependent . The primary degradation pathway is deamination via

-elimination
, driven by the acidity of the

-protons and the leaving group ability of the ammonium moiety.
Primary Degradation Pathways
A. Deamination (The "Des-Amino" Impurity)
  • Mechanism: Under stress conditions (heat or neutral/basic pH), the molecule undergoes elimination of ammonia (NH

    
    ) to form the 
    
    
    
    -unsaturated acid. This is the dominant degradation pathway.
  • Product: (E)-4-(m-tolyl)but-2-enoic acid.

  • Trigger: Elevated pH (>4.0) promotes the free base form, which is more susceptible to elimination than the protonated ammonium salt.

B. Benzylic Oxidation
  • Mechanism: The meta-tolyl methyl group is susceptible to radical-mediated oxidation, especially in the presence of transition metals or light.

  • Product: (R)-3-Amino-4-(3-carboxyphenyl)butanoic acid (or aldehyde/alcohol intermediates).

  • Trigger: Oxygen exposure, trace metal impurities (Fe, Cu), and UV light.

C. Lactamization (Minor)
  • Mechanism: Intramolecular cyclization to form a

    
    -lactam (4-membered ring).
    
  • Status: Unlike

    
    -amino acids (which form stable pyrrolidones), 
    
    
    
    -amino acids form strained azetidinones. This pathway is kinetically slow in aqueous solution but may occur under dehydrating conditions or in organic solvents.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the kinetic pathways for the degradation of the (R)-isomer in solution.

DegradationPathways Start (R)-3-Amino-4-(m-tolyl)butanoic acid (HCl Salt) DesAmino Des-Amino Impurity (E)-4-(m-tolyl)but-2-enoic acid (Major Degradant) Start->DesAmino Elimination (-NH3) pH > 5.0, Heat Oxidation Benzylic Oxidation Product (Carboxylic Acid/Alcohol) Start->Oxidation Oxidative Stress (O2, Light, Metals) Lactam Beta-Lactam Impurity (4-(m-tolyl)-2-azetidinone) Start->Lactam Cyclization (Dehydration) Ester Ester Impurity (If Alcohol Solvent Used) Start->Ester Solvolysis (MeOH/EtOH)

Caption: Figure 1. Degradation map showing the primary elimination pathway (Red) and secondary oxidative/cyclization pathways.

Part 3: Troubleshooting Guide & FAQs

Q1: I observe a new impurity peak at RRT ~1.2-1.3 in my HPLC chromatogram. What is it?

Diagnosis: This is likely the Des-Amino Impurity ((E)-4-(m-tolyl)but-2-enoic acid).

  • Cause: The elimination of ammonia results in a conjugated double bond, which increases hydrophobicity (longer retention time on C18) and UV absorption (often shifting

    
    ).
    
  • Solution:

    • Check the pH of your sample solution. Ensure it is acidic (pH < 3.0).

    • Avoid prolonged storage of the solution at room temperature.

    • Verification: This peak should increase significantly if you stress a sample with 0.1 N NaOH.

Q2: My solution has turned a faint yellow color over time. Is the compound degrading?

Diagnosis: Yellowing often indicates Benzylic Oxidation or trace aniline-like impurities.

  • Cause: Oxidation of the m-tolyl methyl group or formation of trace conjugated species.

  • Solution:

    • Degas buffers to remove dissolved oxygen.

    • Store solutions in amber glassware to prevent photo-oxidation.

    • Add a chelating agent (e.g., EDTA) if metal contamination is suspected.

Q3: Can I dissolve this compound in Methanol for LC-MS analysis?

Diagnosis: Caution Required.

  • Risk:

    
    -amino acids can undergo esterification in alcoholic solvents, especially in the presence of acid (HCl salt acts as a catalyst).
    
  • Observation: You may see a peak at M+14 (Methyl ester) or M+28 (Ethyl ester).

  • Recommendation: Use Acetonitrile/Water mixtures for sample preparation. If Methanol is necessary, analyze immediately or keep at 4°C.

Q4: Why is the mass balance low (e.g., 95%) after stress testing?

Diagnosis: Volatile Byproducts.

  • Explanation: The elimination pathway releases Ammonia (NH

    
    ), which is volatile and not detected by UV/HPLC. The loss of the amino group mass contributes to the mass balance discrepancy if not accounted for.
    

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from the Des-Amino and Oxidative impurities.

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A 0.1% Perchloric Acid or 0.1% TFA in Water (Low pH is critical)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60%

90% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amine/Carboxyl) and 254 nm (Aromatic/Conjugated)
Column Temp 30°C
Sample Diluent 0.1% HCl in Water (Keep samples acidic!)

Technical Note: The low pH of Mobile Phase A suppresses the ionization of the carboxylic acid (keeping it neutral) and ensures the amine is protonated, improving peak shape and preventing "fronting" common with zwitterions.

Protocol B: Forced Degradation (Stress Testing)

To validate the method or identify impurities.

  • Acid Stress: Dissolve 5 mg in 1 mL of 1 N HCl. Heat at 60°C for 4 hours. (Expect minimal degradation).

  • Base Stress: Dissolve 5 mg in 1 mL of 0.1 N NaOH. Heat at 60°C for 1 hour. Neutralize with HCl before injection. (Expect significant Des-Amino impurity ).

  • Oxidative Stress: Dissolve 5 mg in 1 mL of 3% H

    
    O
    
    
    
    . Store at RT for 24 hours. (Expect Benzylic oxidation products).

References

  • Couvrat, N., et al. (2021). Polymorphism of (R)-Baclofen: Crystal Structure and Stability. National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2025). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups and Stability. Chemical Reviews. Available at: [Link]

Technical Support Center: Optimizing Dosage of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Compound Dosage Optimization

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a specific research compound with limited publicly available characterization data. This guide is designed for researchers, scientists, and drug development professionals who are tasked with determining the optimal dosage for such novel compounds. The principles and protocols outlined here provide a systematic framework for moving from initial compound handling to robust in vitro and conceptual in vivo dose-finding.

This document will guide you through the critical phases of dosage optimization, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. We will address common challenges and provide detailed troubleshooting guides in a practical question-and-answer format.

Section 1: Initial Characterization & Stock Solution Preparation

The foundation of any successful dosage experiment is the accurate and consistent preparation of the test compound. Errors at this stage will propagate through all subsequent experiments, leading to unreliable and irreproducible data.

Frequently Asked Questions (FAQs)

Q1: How do I determine the best solvent for my (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride?

A1: Start by consulting the manufacturer's Certificate of Analysis (CoA) or Safety Data Sheet (SDS), which often provides basic solubility information. For novel compounds, an empirical solubility test is essential.

  • Recommended Solvents: For aminobutanoic acid derivatives and hydrochloride salts, solubility is often highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or in aqueous buffers if the compound is sufficiently polar.

  • Solubility Testing Protocol:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into a clear glass vial.

    • Add a measured volume of your primary solvent choice (e.g., 100 µL of DMSO) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex thoroughly for 1-2 minutes. Gentle warming (to 37°C) or sonication can aid dissolution for stubborn compounds.

    • Visually inspect for particulates against a dark background. If fully dissolved, this is a viable stock concentration. If not, add more solvent incrementally until dissolution is achieved to find the maximum solubility.

  • Expert Insight: Always aim to create a high-concentration primary stock in a non-aqueous solvent like 100% DMSO.[1] This stock can then be serially diluted in DMSO before a final dilution into your aqueous assay medium.[2] This method minimizes the risk of the compound precipitating during intermediate dilution steps.[2]

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?

A2: This is a common issue known as aqueous insolubility. The goal is to keep the compound in solution in the final assay medium.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3]

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A recommended practice is to make intermediate dilutions of the DMSO stock in the assay media itself, mixing thoroughly after each step.[3]

  • Protein Assistance: Assay media containing proteins, such as Fetal Bovine Serum (FBS), can help stabilize compounds and keep them in solution.[2] Pre-mixing the compound dilution with a small amount of serum-containing media before adding it to the final well can sometimes prevent precipitation.

  • Lower the Starting Concentration: If precipitation persists, your highest test concentration may be above the compound's aqueous solubility limit. It is better to lower the starting point of your dose-response curve than to have unreliable data due to compound precipitation.[2]

Q3: How should I store my stock solution of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride?

A3: Proper storage is critical to maintain compound integrity.

  • Powder Form: Store the solid compound at -20°C for long-term stability (e.g., 3 years).[3]

  • In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always re-verify the solution's efficacy if stored for extended periods.

Section 2: In Vitro Dose-Response & Optimization

The core of dosage optimization begins with determining the compound's effect across a range of concentrations in a controlled in vitro environment. The goal is to generate a dose-response curve to calculate key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).[4]

Frequently Asked Questions (FAQs)

Q1: What concentration range should I test for a completely new compound?

A1: For a novel compound with no prior data, a broad concentration range is necessary to capture the full dose-response curve.

  • Recommended Starting Range: A common strategy is to perform a wide-range screen from 100 µM down to 1 nM. This is often done using a logarithmic or half-log dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 µM, etc.).

  • Rationale: This broad range is likely to identify the top and bottom plateaus of the sigmoidal curve, which are essential for accurate EC₅₀/IC₅₀ calculation.[4] Once this initial range-finding experiment is complete, you can narrow the concentrations for subsequent, more precise experiments around the identified EC₅₀/IC₅₀.

Q2: My data is highly variable between replicate wells. What are the common causes and solutions?

A2: High variability undermines the reliability of your results. The source can be biological or technical.

Potential Cause Troubleshooting Strategy & Rationale
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting for each plate to prevent settling. Inconsistent cell numbers per well is a primary driver of variability.[5]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations. Avoid using the outermost wells for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.[6]
Cell Health & Passage Number Use cells from a trusted source (e.g., ATCC) and maintain a consistent, low passage number for experiments.[7][8] High passage numbers can lead to phenotypic drift, altering cellular responses.[8] Create a large, frozen stock of cells (a "thaw-and-use" bank) to ensure consistency across experiments.[8]
Compound Dilution Errors Use calibrated pipettes and perform serial dilutions carefully. For each dilution step, ensure thorough mixing before proceeding to the next. Automated liquid handlers can improve precision.[2]
Assay Timing Ensure that the incubation time with the compound and the final assay reagent (e.g., MTT, CellTiter-Glo®) is consistent across all plates and experiments.[7]

Q3: How do I distinguish between specific biological activity and general cytotoxicity?

A3: This is a critical question. A compound that simply kills all cells at high concentrations is not a useful tool.

  • Use Counter-screens: Test the compound in a cell line that does not express the target of interest (if known). A specific compound should show significantly less activity in the negative control cell line.

  • Employ Orthogonal Assays: Measure multiple endpoints. For example, if your primary assay measures inhibition of a specific enzyme, also run a general cell viability assay (like an MTT or LDH release assay) in parallel.[9] A desirable compound will show high potency in the specific assay and low potency (a much higher IC₅₀) in the general cytotoxicity assay, indicating a therapeutic window.

Workflow & Experimental Protocol

This workflow illustrates the logical progression for in vitro dose-finding.

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Determine Max Solubility in 100% DMSO B Prepare High-Concentration (e.g., 10 mM) Stock Solution A->B C Aliquot & Store at -80°C B->C D Perform Serial Dilution in DMSO C->D Start Experiment F Add Final Compound Dilutions to Assay Plate D->F E Seed Cells in 96-Well Plate E->F G Incubate for Defined Period (e.g., 48h) F->G H Perform Viability Assay (e.g., MTT, CTG) G->H I Read Plate & Acquire Data H->I J Normalize Data to Controls (% Inhibition / % Viability) I->J K Plot Dose-Response Curve (log[Conc] vs. Response) J->K L Calculate IC50/EC50 using Non-linear Regression K->L

Caption: Workflow for a typical in vitro dose-response experiment.

Protocol: IC₅₀ Determination using a Cell Viability Assay (MTT)

This protocol provides a step-by-step method for assessing the inhibitory effect of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride on cancer cell proliferation.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Resuspend cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Serial Dilution):

    • Thaw a single-use aliquot of your 10 mM stock solution in DMSO.

    • Perform a 10-point, 3-fold serial dilution in 100% DMSO to create a concentration series.

    • Next, perform a 1:200 intermediate dilution of each DMSO concentration into serum-free media. This will be your "working solution" plate.

  • Cell Treatment:

    • Carefully remove the media from the cells.

    • Add 100 µL of fresh, complete media containing the appropriate concentration of the compound from your working solution plate.

    • Include "vehicle control" wells (containing the same final DMSO concentration as your treated wells) and "untreated control" wells.

    • Incubate for 48-72 hours (this time should be optimized for your specific cell line and assay).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition & Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Normalize the data: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀.

Section 3: Bridging to In Vivo Studies (Conceptual Framework)

Translating an effective in vitro concentration to an efficacious and safe in vivo dose is a complex process. The goal is to achieve a plasma concentration in the animal model that is equivalent to the effective concentration observed in vitro, while avoiding toxicity.

InVivo_Bridge A In Vitro IC50/EC50 Data C Determine No Observed Adverse Effect Level (NOAEL) A->C Provides target activity context B Preclinical Toxicology (in relevant species) B->C Identifies dose-limiting toxicities D Calculate Human Equivalent Dose (HED) using Allometric Scaling C->D FDA Guidance Method F Apply Safety Factor (Typically ≥10) D->F E Select First-in-Human (FIH) Starting Dose F->E Proposes safe starting point

Caption: Decision framework for selecting a first-in-human starting dose.

Frequently Asked Questions (FAQs)

Q1: How do I estimate a safe starting dose for my first animal experiment?

A1: The FDA provides guidance on this process, which involves determining the No Observed Adverse Effect Level (NOAEL) from toxicology studies in animals.[10][11]

  • Dose Escalation Studies: Begin with acute dose-ranging studies in a small number of animals (e.g., rodents) to identify a Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.[12]

  • From NOAEL to Starting Dose: Once a NOAEL is determined from more extensive toxicology studies, it is converted to a Human Equivalent Dose (HED) using body surface area scaling formulas.[10] A safety factor (often 10-fold or greater) is then applied to this HED to determine the maximum recommended starting dose (MRSD) for clinical trials.[11] For initial animal efficacy studies, a dose well below the MTD should be chosen as a starting point.

Q2: What is allometric scaling?

A2: Allometric scaling is a method used to extrapolate drug doses between different species based on differences in body size and metabolic rate. The most common method uses body surface area for scaling, as it often correlates better with drug clearance than body weight alone.[10] The general formula provided by the FDA is: HED = Animal dose (mg/kg) × (Animal weight (kg) / Human weight (kg))⁰.³³.[10]

Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?

A3: Understanding both is crucial for dosage optimization.

  • Pharmacokinetics (PK): Describes what the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). PK studies measure drug concentrations in plasma over time to determine parameters like half-life (t₁/₂) and exposure (AUC).

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the biological response to the drug over time (e.g., target engagement, tumor growth inhibition).

  • PK/PD Modeling: The ultimate goal is to build a PK/PD model that links a specific drug exposure (PK) to a desired biological effect (PD). This model is essential for predicting the optimal dosing regimen (e.g., dose level and frequency) needed to maintain the therapeutic effect.

References

  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid - PubChem. National Institutes of Health. Available at: [Link]

  • How to tackle compound solubility issue. Reddit r/labrats. Available at: [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. National Institutes of Health (PMC). Available at: [Link]

  • (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | CID 5706683 - PubChem. National Institutes of Health. Available at: [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. National Institutes of Health (PMC). Available at: [Link]

  • In Vivo Assay Guidelines - Assay Guidance Manual. National Institutes of Health (NCBI Bookshelf). Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. Available at: [Link]

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem. National Institutes of Health. Available at: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Understanding and managing sources of variability in cell measurements. Insights.bio. Available at: [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link]

  • Dose optimization during drug development: whether and when to optimize. National Institutes of Health (PMC). Available at: [Link]

  • Dose Optimization During Drug Development: Whether and When To Optimize | Request PDF. ResearchGate. Available at: [Link]

  • Safe starting dose in a First-in-Human trial: When & How to Prepare? Venn Life Sciences. Available at: [Link]

  • Determination of the starting dose in the first-in-human clinical trial. Drug Design, Development and Therapy. Available at: [Link]

  • Three steps towards dose optimization for oncology dose finding. arXiv. Available at: [Link]

  • Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. Available at: [Link]

  • In vitro concentration-response curve and in vivo dose-response curves... ResearchGate. Available at: [Link]

  • Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials. National Institutes of Health (PMC). Available at: [Link]

  • Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. YouTube. Available at: [Link]

  • Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software. SYNENTEC GmbH. Available at: [Link]

  • How do I solve variability issues with my MM1.S cell line. ResearchGate. Available at: [Link]

  • How to Reduce Cell Culture Variability. Promega Connections. Available at: [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]

Sources

Side effects of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: (R)-3-Amino-4-(m-tolyl)butanoic acid HCl (Experimental Parameters & Troubleshooting)

Product Identity & Pharmacological Context

Compound: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Common Class:


-substituted 

-aminobutyric acid (GABA) analog. Structural Homologs: Phenibut (3-Amino-4-phenylbutanoic acid), Tolibut (4-methyl analog), Baclofen (4-chloro analog). Mechanism of Action: Primary agonist at GABA-B receptors (

-coupled). The (R)-enantiomer is the eutomer (active isomer), typically exhibiting 2-fold to 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer or the racemate, depending on the specific analog.

Technical Advisory: This compound is a research chemical . Unlike Baclofen, specific toxicological monographs for the m-tolyl (3-methyl) isomer are limited. Data presented here synthesizes structure-activity relationship (SAR) data from the phenibut/tolibut class to provide a high-confidence safety framework.

Troubleshooting Guide (Q&A)

Category A: Behavioral & Physiological Anomalies[1]

Q1: My rodent subjects are exhibiting profound ataxia and loss of righting reflex at doses extrapolated from Phenibut literature. Why? Diagnosis: Potency Mismatch. Root Cause: The addition of a methyl group to the phenyl ring (m-tolyl) increases lipophilicity compared to unsubstituted Phenibut. This enhances Blood-Brain Barrier (BBB) penetration. Furthermore, you are using the pure (R)-isomer , which is the active enantiomer. Resolution:

  • Immediate Action: Reduce dosage by 50-75% compared to racemic Phenibut protocols.

  • Correction: If using racemic Phenibut data (typical range 10–100 mg/kg i.p.), start the (R)-m-tolyl analog at 2.5–5 mg/kg and titrate.

  • Observation: Monitor for "straub tail" (a sign of opioid/GABA interaction) vs. flaccid paralysis (GABA-B overdose).

Q2: Subjects show paradoxical hyperactivity or aggression instead of sedation. Diagnosis: Biphasic Dose-Response / Off-Target Effects. Root Cause: Low doses of GABA-B agonists can disinhibit dopamine release in the Ventral Tegmental Area (VTA). High doses cause sedation. Alternatively, the m-tolyl substituent may alter selectivity for


 subunits of voltage-gated calcium channels (gabapentinoid activity).
Resolution: 
  • Protocol Adjustment: Increase sample size and test a wider logarithmic dose range (e.g., 1, 3, 10, 30 mg/kg).

  • Control: Co-administer a selective GABA-B antagonist (e.g., CGP35348 ) to confirm if the behavior is GABA-B mediated.

Q3: We are observing respiratory depression during surgery/anesthesia when this compound is on board. Diagnosis: Synergistic CNS Depression. Root Cause: GABA-B agonists potentiate the effects of anesthetics (Isoflurane, Ketamine/Xylazine). Resolution:

  • Pre-treatment: Avoid administering the compound <60 mins prior to anesthesia induction.

  • Emergency: Have Flumazenil (GABA-A antagonist - limited utility but often tried) and mechanical ventilation support ready. Note: There is no specific high-affinity antidote for GABA-B overdose approved for veterinary use; supportive care is critical.

Category B: Formulation & Chemistry[2]

Q4: The compound precipitates out of solution in PBS (Phosphate Buffered Saline). Diagnosis: pH-Dependent Solubility (Isoelectric Point). Root Cause: As a hydrochloride salt, the compound is acidic. Buffering it immediately to pH 7.4 in high concentrations may cause the zwitterionic form to precipitate if the concentration exceeds solubility limits. Resolution:

  • Step 1: Dissolve the HCl salt in pure deionized water or 0.9% saline first (ensure it is fully dissolved at acidic pH).

  • Step 2: Slowly adjust pH to ~6.0–7.0 using dilute NaOH only if necessary for injection pain mitigation.

  • Vehicle: If high concentrations (>20 mg/mL) are required, use 10% HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) to improve stability.
    

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mg/mL)

Standardizing the active (R)-isomer for IP/PO administration.

  • Weighing: Accurately weigh 100 mg of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl.

  • Solvent: Add 8 mL of sterile 0.9% Saline. Vortex for 2 minutes until clear.

  • pH Adjustment (Critical): Measure pH. It will likely be ~3.0–4.0.

    • For PO (Oral): Can be left acidic if gavage volume is low.

    • For IP (Intraperitoneal): Adjust to pH ~6.0 using 0.1N NaOH. Do not overshoot pH 7.5 to avoid precipitation.

  • Final Volume: Add Saline to reach exactly 10 mL.

  • Filtration: Pass through a 0.22

    
    m PES syringe filter for sterilization.
    
  • Storage: Store at +4°C for up to 1 week. Do not freeze-thaw repeatedly.

Protocol B: Behavioral Toxicity Screening (Rotarod Test)

To distinguish therapeutic anxiolysis from motor toxicity.

  • Training: Train mice (n=8/group) on the Rotarod (4–40 rpm accelerating) for 3 consecutive days until latency to fall stabilizes (>120s).

  • Baseline: Record baseline latency (Time=0).

  • Administration: Administer (R)-m-tolyl analog (e.g., 5, 10, 20 mg/kg i.p.).

  • Testing: Test at 30, 60, 120, and 240 minutes post-injection.

  • Cut-off: 300 seconds.

  • Interpretation:

    • < 50% reduction in latency: Mild sedation (Therapeutic window).

    • 50% reduction in latency: Ataxia/Motor Toxicity .

Mechanistic Visualization

Figure 1: GABA-B Signaling & Toxicity Pathway

This diagram illustrates the downstream effects of (R)-3-Amino-4-(m-tolyl)butanoic acid binding to the GABA-B receptor, leading to both therapeutic and adverse effects.

GABAB_Pathway Compound (R)-3-Amino-4-(m-tolyl)butanoic acid Receptor GABA-B Receptor (Gi/o Coupled) Compound->Receptor Stereoselective Binding (Agonist) G_alpha Gαi/o Subunit Receptor->G_alpha Activation G_beta_gamma Gβγ Subunit Receptor->G_beta_gamma Activation AC Adenylyl Cyclase G_alpha->AC Inhibition (-) Ca_Channels VGCC (Ca2+) (Presynaptic) G_beta_gamma->Ca_Channels Inhibition (-) K_Channels GIRK (K+) (Postsynaptic) G_beta_gamma->K_Channels Activation (+) cAMP cAMP Levels AC->cAMP Decreases Neurotrans_Release ↓ Neurotransmitter Release (Glu, GABA, DA) Ca_Channels->Neurotrans_Release Suppresses Hyperpol Hyperpolarization (Neuronal Inhibition) K_Channels->Hyperpol Induces Anxiolysis Therapeutic: Anxiolysis / Muscle Relaxation Neurotrans_Release->Anxiolysis SideEffects Adverse Events: Sedation / Ataxia / Resp. Depression Neurotrans_Release->SideEffects Excessive Dose Hyperpol->Anxiolysis Hyperpol->SideEffects Excessive Dose

Caption: Mechanism of Action: Gi/o-mediated inhibition of cAMP and Ca2+ influx leads to therapeutic anxiolysis or dose-dependent toxicity.

Comparative Data Table

Table 1: Estimated Pharmacological Profile of Phenibut Analogs Note: Potency data for m-tolyl is extrapolated from SAR studies of Phenibut/Baclofen derivatives.

CompoundSubstituentReceptor Affinity (

)
Lipophilicity (LogP)Relative Potency (In Vivo)Primary Side Effect Risk
Phenibut (Racemic) -H~50

M
1.21x (Baseline)Sedation at high doses (>100mg/kg)
(R)-Phenibut -H~92 nM - 1

M
1.22xSedation, Tolerance
Baclofen (Racemic) 4-Cl~6

M
1.6~50xMuscle weakness, Respiratory depression
Tolibut 4-MethylHigh~1.7~5-10xAtaxia, rapid onset
(R)-m-Tolyl Analog 3-Methyl High (Predicted) ~1.7 ~5-10x (Est.) Narrow therapeutic index, Ataxia

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews. Link

  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut.[1] European Journal of Pharmacology.[1] Link

  • Cheung, J., et al. (2023). Phenibut toxicosis in a dog.[2] Journal of Veterinary Emergency and Critical Care. Link

  • ChemicalBook. (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride - Product Properties.Link

  • PubChem. Compound Summary: 4-Amino-3-phenylbutyric acid hydrochloride (Phenibut).Link

Sources

Common pitfalls in (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Welcome to the technical support center for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this valuable compound. By understanding the underlying chemistry and potential pitfalls, you can streamline your research and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, and what are its primary applications?

A1: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral gamma-amino butyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Due to their structural similarity to GABA, analogs like this one are of significant interest in drug discovery for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[2][3][4] The hydrochloride salt form is typically used to improve the compound's solubility and stability.

Q2: Why is maintaining the (R)-enantiomeric form so critical?

A2: In pharmacology, stereochemistry is paramount. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[5] Therefore, ensuring high enantiomeric purity (typically expressed as enantiomeric excess, or 'ee') is a critical quality attribute for both research and clinical applications.

Q3: My compound has low solubility in my desired solvent system. What can I do?

A3: As a hydrochloride salt, the compound is generally more soluble in polar protic solvents like water, methanol, or ethanol than in nonpolar organic solvents. If you are experiencing solubility issues:

  • For aqueous systems: Gently warming the solution or making slight pH adjustments can improve solubility. Remember that this is an amino acid salt, so its charge state is pH-dependent.

  • For organic systems: Consider polar aprotic solvents like DMSO or DMF. For reactions, a solvent screen is advisable to find a system that balances reactant solubility and reaction compatibility.

Q4: What are the recommended storage conditions for this compound?

A4: Like many hydrochloride salts of amino acids, this compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, common problems encountered during the synthesis and purification of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the (S)-enantiomer.

  • Optical rotation value is lower than the literature value for the pure (R)-enantiomer.

Potential Causes & Solutions:

  • Cause A: Incomplete Chiral Resolution. Diastereomeric salt crystallization is a common method for resolving racemic amino acids.[6] The efficiency of this separation is highly dependent on the choice of resolving agent, solvent, temperature, and crystallization kinetics.

    • Solution:

      • Optimize Crystallization: Systematically screen different chiral resolving agents (e.g., (S)-(-)-methylbenzylamine) and solvents.[6]

      • Control Cooling Rate: Allow the solution to cool slowly to promote the formation of pure diastereomeric crystals. Crash cooling often traps impurities and the undesired diastereomer.

      • Iterative Crystallization: Multiple recrystallization steps may be necessary to achieve high enantiomeric purity (>99% ee).[6] Monitor the ee of the mother liquor and the crystals at each step.

  • Cause B: Racemization During a Reaction Step. Certain reaction conditions (e.g., strong base, high heat) can cause racemization at the chiral center. This is a known issue in peptide synthesis and can apply to amino acid derivatives.[7]

    • Solution:

      • Review Reaction Conditions: Identify any steps where the chiral center might be labile. For example, if you are performing a reaction on the carboxyl group, avoid harsh conditions.

      • Protecting Group Strategy: Ensure your amino protecting group (e.g., Boc, Cbz) is stable throughout the synthetic sequence and is removed under conditions that do not induce racemization.

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low ee Detected by Chiral HPLC check_resolution Is Chiral Resolution Step Used? start->check_resolution optimize_xtal Optimize Crystallization: - Screen Resolving Agents - Screen Solvents - Control Cooling Rate - Perform Recrystallizations check_resolution->optimize_xtal Yes check_racemization Review Synthetic Steps for Potential Racemization check_resolution->check_racemization No / Post-Resolution final_product Achieve High ee Product optimize_xtal->final_product modify_conditions Modify Reaction Conditions: - Use Milder Base/Acid - Lower Reaction Temperature - Change Protecting Group check_racemization->modify_conditions modify_conditions->final_product

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 2: Presence of Persistent Impurities in NMR or HPLC

Symptoms:

  • Unidentified peaks in your 1H NMR spectrum.

  • Persistent impurity peaks in your reverse-phase HPLC chromatogram that co-elute with the product or are difficult to remove.

Potential Causes & Solutions:

  • Cause A: Formation of Condensation Impurities. During reactions involving activation of the carboxylic acid (e.g., for amide coupling), self-condensation or reaction with excess reagents can occur, leading to dimeric or other complex impurities.[8] These impurities can be difficult to remove by standard crystallization.

    • Solution:

      • Control Stoichiometry: Use precise stoichiometry of your coupling agents.

      • Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often minimize side reactions.[8]

      • Purification by Chromatography: If crystallization fails, flash column chromatography on silica gel may be required. A gradient elution from a nonpolar solvent (e.g., hexane/ethyl acetate) to a more polar system might be necessary.

  • Cause B: Incomplete Removal of Protecting Groups. If a protecting group like Boc (tert-butoxycarbonyl) is used, its removal by acid (e.g., TFA or HCl) must be driven to completion.[6]

    • Solution:

      • Monitor Deprotection: Track the reaction by TLC or HPLC until the starting material is completely consumed.

      • Ensure Acid Removal: After deprotection, ensure all acidic reagent is removed, as residual acid can affect subsequent steps and the final salt form. This can be achieved by evaporation, co-evaporation with a solvent, or neutralization.[6]

  • Cause C: Starting Material Impurities. The quality of your starting materials will directly impact the purity of your final product.

    • Solution: Always characterize your starting materials (e.g., m-tolylacetic acid) by NMR and HPLC before use to ensure they meet the required purity specifications.

Table 1: Common Impurities and Identification Methods
Impurity TypePotential SourceRecommended Analytical MethodKey Observations
(S)-EnantiomerIncomplete chiral resolution; racemizationChiral HPLCA second peak eluting near the main product peak.
Unreacted Starting MaterialIncomplete reactionRP-HPLC, 1H NMRPeaks corresponding to known starting materials.
Dimeric/Condensation ProductsSide reactions during carboxyl activationRP-HPLC, LC-MSPeaks with higher molecular weight in MS.
Boc-Protected IntermediateIncomplete deprotectionRP-HPLC, 1H NMRPresence of the characteristic Boc singlet (~1.4 ppm) in NMR.

Protocols for Quality Control

Ensuring the quality of your material requires robust analytical methods. Below are standard protocols for purity and identity assessment.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for determining the chemical purity of the final compound and detecting non-chiral impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (90:10 A:B) to a concentration of ~1 mg/mL.[9]

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for confirming the stereochemical integrity of the compound. This often requires derivatization.[10][11]

  • Derivatization Step (using Marfey's Reagent): a. Dissolve ~1 mg of your compound in 100 µL of 0.1 M sodium bicarbonate solution. b. Add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone. c. Heat the mixture at 40 °C for 1 hour. d. Cool to room temperature and neutralize with 100 µL of 0.2 M HCl. Dilute with mobile phase for injection.[6]

  • Column: Standard C18 column (the derivatization creates diastereomers separable on achiral columns).

  • Mobile Phase & Gradient: Use the same system as in Protocol 1. The diastereomeric derivatives will have different retention times.

  • Analysis: The elution order of L-D and D-D diastereomers depends on the amino acid.[10] Run a standard of the racemic material to identify both peaks. Calculate the enantiomeric excess (ee) using the peak areas (A): ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100

Experimental Workflow: From Synthesis to QC

G cluster_synthesis Synthesis & Resolution cluster_purification Purification & Salt Formation cluster_qc Quality Control Analysis racemic Racemic Synthesis resolution Chiral Resolution (Diastereomeric Salt Xtal) racemic->resolution freebase (R)-Amino Acid (Free Base) resolution->freebase hcl_salt Formation of HCl Salt freebase->hcl_salt recrystal Final Recrystallization hcl_salt->recrystal nmr_ms Identity Check: 1H NMR, LC-MS recrystal->nmr_ms rp_hplc Purity Check: RP-HPLC recrystal->rp_hplc chiral_hplc Enantiomeric Purity: Chiral HPLC recrystal->chiral_hplc final_product (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride nmr_ms->final_product rp_hplc->final_product chiral_hplc->final_product

Caption: Overall workflow from synthesis to final product quality control.

References

  • Synthesis method of (R) -3-aminobutanol.
  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All Institute (M4ALL). [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Omega. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E, National Institutes of Health. [Link]

  • (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. ResearchGate. [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. National Institutes of Health, PMC. [Link]

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. PubChem. [Link]

  • GABA Receptor. StatPearls, NCBI Bookshelf. [Link]

  • An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ResearchGate. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]

  • Inherited disorders of GABA metabolism. National Institutes of Health, PMC. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Physiology, GABA. StatPearls, NCBI Bookshelf. [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Process Research & Development. [Link]

  • 3-Amino-4-hydroxybutyric acid hydrochloride, (S)-. PubChem. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. PubChem. [Link]

  • Molecular Basis of Neuropsychiatric Disorders: Recent and Future Developments. MDPI. [Link]

  • Resolution of racemic amino acids.
  • Impurity profile of amino acids? ResearchGate. [Link]

  • Quantitative Methods for Amino Acid Analysis in Biological Fluids. Semantic Scholar. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]

  • (3R)-3-amino-4-phenylbutanoic acid hydrochloride. PubChem. [Link]

  • (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride. PubChem. [Link]

Sources

Analytical challenges with (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. We will explore the root causes of frequently encountered issues and provide robust, field-proven troubleshooting protocols.

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid. Its structure, featuring a primary amine, a carboxylic acid, and a hydrophobic tolyl group, presents a unique combination of analytical hurdles. These include its zwitterionic character at neutral pH, lack of a strong UV chromophore, and the critical need to control its stereochemical purity. This guide provides a systematic approach to overcoming these challenges.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone technique for assessing the purity, assay, and chiral identity of this compound. However, its physicochemical properties can lead to significant chromatographic challenges.

FAQ 1.1: Why am I seeing poor peak shape (tailing or fronting) in my reversed-phase HPLC analysis?

Answer:

Poor peak shape for this analyte is almost always rooted in its molecular structure, leading to undesirable secondary interactions with the stationary phase.

  • Causality Explained:

    • Ionic Interactions: As an amino acid hydrochloride, the molecule possesses a positively charged amine group (pKa ~10.5) and a carboxylic acid group (pKa ~4.2).[1] At mid-range pH values (3-7), the primary amine can engage in strong ionic interactions with residual, deprotonated silanol groups (Si-O⁻) on the surface of standard C18 silica columns. This ion-exchange mechanism causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

    • Hydrophobic Overload: While less common for this specific molecule unless at very high concentrations, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

  • Troubleshooting & Protocol: The key is to suppress the unwanted ionic interactions to achieve pure reversed-phase separation based on hydrophobicity.

    Workflow for Eliminating Peak Tailing

    G start Poor Peak Shape (Tailing Factor > 1.5) q1 Is Mobile Phase pH < 3.0? start->q1 sol1 ACTION: Lower pH Adjust mobile phase pH to 2.5-2.8 with formic acid or phosphoric acid. q1->sol1 No q2 Is Ionic Strength Sufficient? q1->q2 Yes exp1 RATIONALE: Protonates residual silanols (Si-OH), minimizing ionic interaction with R-NH3+. sol1->exp1 sol1->q2 sol2 ACTION: Increase Buffer Conc. Add a salt buffer (e.g., 25-50 mM potassium phosphate) to the mobile phase. q2->sol2 No q3 Using a standard Type A silica column? q2->q3 Yes exp2 RATIONALE: Buffer ions compete with the analyte for active sites, masking secondary interactions. sol2->exp2 sol2->q3 sol3 ACTION: Change Column Switch to a modern, high-purity (Type B) silica column with end-capping or an 'AQ' or 'polar-embedded' phase. q3->sol3 Yes end Symmetrical Peak Achieved (Tailing Factor 1.0 - 1.2) q3->end No sol3->end

    A decision tree for troubleshooting HPLC peak tailing.

    Recommended Starting Protocol for Purity Analysis:

    Parameter Recommended Condition
    Column C18, <3 µm, 150 x 4.6 mm (High-purity, end-capped silica)
    Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄
    Mobile Phase B Acetonitrile
    Gradient 5% to 70% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 210 nm
    Injection Vol. 5 µL

    | Sample Diluent | Mobile Phase A or Water:Acetonitrile (90:10) |

FAQ 1.2: My analyte has very low UV sensitivity. How can I reliably detect and quantify it, especially at low levels?

Answer:

This is an expected challenge. The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the standard UV range (230-280 nm).[2]

  • Causality Explained: The tolyl group provides some UV absorbance, but it is weak. The primary functional groups (amine, carboxylic acid) do not absorb UV light above 200 nm. Therefore, direct UV detection requires working at lower wavelengths or modifying the molecule to add a chromophore.

  • Solutions:

    • Low Wavelength UV Detection (Underivatized):

      • Method: Set your UV detector to a wavelength between 205-215 nm. This allows detection of the carboxyl group's n-π* transition.

      • Critical Consideration: This approach is highly susceptible to interference from mobile phase components and impurities. You must use high-purity solvents (HPLC or LC-MS grade) and non-UV-absorbing buffers like phosphate or formic acid. Avoid using TFA, which has a high UV cutoff.[3]

    • Pre-Column Derivatization:

      • Method: This is the most robust and sensitive approach. A chemical reagent that possesses a strong chromophore is reacted with the primary amine of your analyte before injection. This creates a derivative that is easily detected.

      • Common Derivatizing Agents:

        • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce a highly fluorescent and UV-active isoindole derivative. This is often the preferred method due to its speed and automation potential.[4]

        • Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. The reaction can be slower than with OPA.

        • DABS-Cl (4-Dimethylaminoazobenzene-4′-sulfonyl chloride): Provides a derivative with strong absorbance in the visible range (~436 nm), which moves the analysis away from potential interferences in the low UV.[5]

    Principle of Pre-Column Derivatization

    G cluster_0 Sample Preparation cluster_1 HPLC Analysis Analyte Analyte (Low UV Response) Mix Mix & React (Controlled Temp/Time) Analyte->Mix Reagent Derivatizing Reagent (Strong Chromophore) Reagent->Mix Injection Inject into HPLC Mix->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection

    Workflow for analysis using pre-column derivatization.
FAQ 1.3: How can I separate the (R)- and (S)-enantiomers to determine enantiomeric excess (e.e.)?

Answer:

Separating enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Direct separation of underivatized amino acids is often possible.[6]

  • Causality Explained: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates transient, diastereomeric complexes with the enantiomers, which have different energies of formation and dissociation. This difference in interaction strength leads to different retention times, allowing for their separation.

  • Recommended Chiral Stationary Phases:

CSP TypePrinciple of SeparationRecommended Mobile PhaseComments
Crown Ether Based on the inclusion complexation of the protonated primary amine group (-NH₃⁺) into the chiral cavity of the crown ether.Aqueous acidic mobile phases (e.g., HClO₄ or H₂SO₄, pH 1-2).Highly effective for primary amino acids. Requires acidic conditions.[7]
Ligand Exchange A chiral ligand (e.g., an amino acid like proline) is coated on the support and complexed with a metal ion (usually Cu²⁺). Enantiomers are separated based on the stability of the ternary diastereomeric complexes formed.Aqueous buffers containing a low concentration of copper sulfate (e.g., 1-2 mM CuSO₄).Robust method, but mobile phase can be corrosive to the HPLC system if not properly maintained.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin based phases like CHIROBIOTIC T/V). Offers multiple interaction modes: hydrogen bonding, ionic interactions, and inclusion complexation.Polar organic mode (Methanol/Acetonitrile with small amounts of acid/base) or reversed-phase mode.Highly versatile and can often separate underivatized amino acids.[6]

Step-by-Step Protocol for Chiral Method Development:

  • Select a Column: Start with a crown ether-based column (e.g., CROWNPAK CR-I(+)) or a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T).

  • Prepare Mobile Phase:

    • For CROWNPAK: 0.1 M Perchloric acid solution (pH ~1.0). Filter and degas.

    • For CHIROBIOTIC T: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine. Filter and degas.

  • Set Initial Conditions: Flow rate: 0.8 mL/min; Temperature: 25 °C; Detection: UV 210 nm.

  • Inject Racemic Standard: Inject a solution containing both (R)- and (S)-enantiomers to confirm separation.

  • Optimize: Adjust the mobile phase composition (e.g., add acetonitrile to the aqueous phase for the crown ether column) or temperature to improve resolution and analysis time.

Section 2: Mass Spectrometry (MS) & NMR Spectroscopy
FAQ 2.1: What are the expected mass fragments for this molecule in ESI-MS/MS?

Answer:

In positive ion electrospray ionization (ESI+), the molecule will be detected as the protonated molecular ion [M+H]⁺. For (R)-3-Amino-4-(m-tolyl)butanoic acid (free base, MW 207.27), this would be at m/z 208.3. The hydrochloride salt will not be observed.

  • Predicted Fragmentation Pattern:

    • Loss of H₂O (-18 Da): A common loss from the carboxylic acid group, leading to a fragment at m/z 190.3.

    • Loss of NH₃ (-17 Da): Loss of the amino group, giving a fragment at m/z 191.3.

    • Loss of COOH₂ (-46 Da): Loss of the carboxylic acid group as formic acid, resulting in a fragment at m/z 162.3.

    • Benzylic Cleavage: Cleavage of the bond between the tolyl group and the butanoic acid chain is highly probable. This would yield a tolylmethyl cation (tropylium ion) at m/z 105.1. This is often a prominent base peak for such structures.

FAQ 2.2: How do I interpret the ¹H NMR spectrum and handle exchangeable protons?

Answer:

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The amine (NH₂) and carboxylic acid (COOH) protons can be broad or may not be observed at all due to chemical exchange.[8][9]

  • Sample Preparation is Key: For best results, use DMSO-d₆ as the solvent. The amine and acid protons will typically appear as broad singlets and their exchange with residual water is slower than in CDCl₃ or MeOD. To confirm their identity, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₂ and COOH signals will disappear.

  • Expected Chemical Shifts and Splitting Patterns (in DMSO-d₆):

ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
COOH 12.0 - 12.5Broad singlet1HDisappears with D₂O exchange.
Aromatic (Tolyl) 7.0 - 7.3Multiplets4HComplex pattern due to meta-substitution.
NH₂ 3.0 - 3.5 (as NH₃⁺Cl⁻)Broad singlet2HDisappears with D₂O exchange. Position is pH-dependent.
CH-N ~3.2Multiplet1HCoupled to CH₂ protons on both sides.
CH₂-Ar ~2.7Doublet of doublets (dd)2HDiastereotopic protons coupled to CH-N.
CH₂-COOH ~2.4Doublet of doublets (dd)2HDiastereotopic protons coupled to CH-N.
CH₃ (Tolyl) ~2.3Singlet3H
Section 3: Solid-State and Stability Considerations
FAQ 3.1: My sample shows batch-to-batch variability in solubility and melting point. Could this be due to polymorphism?

Answer:

Yes, this is a strong possibility. Molecules like this, which are capable of forming strong hydrogen bonds and exist as salts, frequently exhibit polymorphism.[10]

  • Why It Matters: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including melting point, solubility, stability, and bioavailability. For pharmaceutical development, identifying and controlling the crystalline form is a regulatory requirement.

  • Recommended Characterization Workflow:

    Workflow for Polymorph Screening

    G start Batch-to-Batch Variability Observed dsc Step 1: Differential Scanning Calorimetry (DSC) start->dsc dsc_q Observe sharp single endotherm? dsc->dsc_q xrd Step 2: Powder X-Ray Diffraction (PXRD) dsc_q->xrd Yes complex Observe complex thermal events (multiple melts, recrystallization)? dsc_q->complex No xrd_q Do PXRD patterns from different batches match? xrd->xrd_q stable Likely a single, stable crystalline form. xrd_q->stable Yes polymorph Polymorphism Confirmed. Proceed with full solid-state characterization. xrd_q->polymorph No complex->xrd

    A logical workflow for identifying polymorphism.
    • Differential Scanning Calorimetry (DSC): Use DSC to screen for thermal events. A single, sharp melting endotherm suggests a pure, single form. Multiple peaks, broad peaks, or exothermic (recrystallization) events before a final melt are strong indicators of polymorphism or the presence of an unstable form.

    • Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different polymorphs will produce distinct diffraction patterns. Compare the PXRD patterns of different batches to confirm if they are the same crystalline form.

    • Thermogravimetric Analysis (TGA): Use TGA to determine if you have a hydrate or solvate form by looking for weight loss at temperatures below the melting/decomposition point.

References
  • PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. ResearchGate. [Link]

  • FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). FooDB. [Link]

  • ResearchGate. I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating?. ResearchGate. [Link]

  • PubChem. (s)-2-Aminobutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • MDPI. Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (S)-2-aminobutanoic acid. NIST. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. Doc Brown's Chemistry. [Link]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. JBT. [Link]

  • Exposome-Explorer. 2-Aminobutyric acid (Compound). Exposome-Explorer. [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • NIST Chemistry WebBook. dl-2-Aminobutyric acid. NIST. [Link]

  • ResearchGate. Impurity profile of amino acids?. ResearchGate. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Wikipedia. Clonazepam. Wikipedia. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • ResearchGate. Mass spectrometry of amino acid derivatives. ResearchGate. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • mzCloud. L 2 Aminobutyric acid. mzCloud. [Link]

  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • MassBank. Organic compounds. MassBank. [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • PMC. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Identification of Therapeutic Peptide and its Impurities. Agilent. [Link]

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Validation & Comparative

Technical Guide: (R)-3-Amino-4-(m-tolyl)butanoic acid HCl vs. GABA Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride against established GABA analogues.

Editorial Note on Nomenclature & Isomerism: The subject compound, (R)-3-Amino-4-(m-tolyl)butanoic acid , is a


-amino acid  (specifically, a 

-homophenylalanine derivative). This distinguishes it structurally and pharmacologically from classical

-amino acid
GABA analogues like Baclofen , Phenibut , and Tolibut (which are 4-amino-3-aryl derivatives). This guide analyzes the specific properties of the requested

-isomer while drawing critical SAR (Structure-Activity Relationship) comparisons to its

-isomer counterparts.

Executive Summary & Compound Profile

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride represents a distinct scaffold in the GABA analogue landscape. Unlike the blockbuster drugs Gabapentin and Pregabalin (which target the


 subunit of voltage-gated calcium channels) or Baclofen (a GABA

agonist), this

-amino acid derivative is primarily utilized as a chiral building block in medicinal chemistry (e.g., for DPP-4 inhibitors) and as a probe for specific transport mechanisms.

Its structural isomer, 4-Amino-3-(m-tolyl)butanoic acid (the meta-analogue of Tolibut/Phenibut), acts as a potent GABA


 agonist. The shift of the amino group from the 

(position 4) to the

(position 3) position drastically alters the receptor binding profile, often reducing direct GABA

agonism while retaining affinity for amino acid transporters.
Chemical Identity
FeatureTarget CompoundClosest Active Analogue (Comparator)
IUPAC Name (3R)-3-Amino-4-(3-methylphenyl)butanoic acid HCl4-Amino-3-(3-methylphenyl)butanoic acid HCl
Common Class

-Amino Acid (

-Homo-m-phenylalanine)

-Amino Acid (m-Tolyl-Phenibut)
Structure Type Backbone: Butanoic acidSubstituent: 3-Amino, 4-ArylBackbone: Butanoic acidSubstituent: 4-Amino, 3-Aryl
Primary Target Amino Acid Transporters (System L/A), DPP-4 (as scaffold)GABA

Receptor,

Subunit
CAS No. 270062-92-5 (Generic/S-isomer ref)28311-38-8 (Tolibut p-isomer ref)

Comparative Pharmacology: Mechanism of Action

The efficacy of GABA analogues relies heavily on the spatial arrangement of the amino and carboxylic acid groups relative to the aromatic lipophilic moiety.

The SAR Cliff: Beta vs. Gamma Positioning
  • GABA

    
     Receptor Affinity:  The GABA
    
    
    
    receptor binding pocket is optimized for
    
    
    -amino acids (3 carbon spacer).
    • Phenibut/Baclofen (

      
      -isomers):  The aromatic ring at position 3 locks the conformation to mimic the active GABA rotamer.
      
    • Target Compound (

      
      -isomer):  Shortening the distance between the amino and carboxyl groups (or altering the side-chain vector) typically abolishes potent GABA
      
      
      
      agonism.
  • Transport & Metabolic Stability:

    
    -amino acids are highly resistant to proteolytic degradation. This compound often serves as a metabolically stable bioisostere  in peptide mimetics or as a competitive substrate for transport systems (e.g., LAT1), potentially modulating the uptake of other neurotransmitter precursors.
    
Signaling Pathway Comparison (Graphviz)

The following diagram illustrates the divergent pathways between the Target Compound (


-isomer) and the Standard GABA Analogues (

-isomers).

G Target (R)-3-Amino-4-(m-tolyl)butanoic acid (Beta-Isomer) GABAB GABA-B Receptor (Gi/Go coupled) Target->GABAB Low/No Affinity Transporters Amino Acid Transporters (LAT1 / GAT) Target->Transporters Substrate/Inhibitor DPP4 DPP-4 Enzyme (Inhibition Scaffold) Target->DPP4 Structural Motif Phenibut Phenibut/Tolibut (Gamma-Isomer) Phenibut->GABAB Agonist (High Affinity) Alpha2Delta VGCC Alpha2-Delta Subunit Phenibut->Alpha2Delta Ligand (Moderate) Gabapentin Gabapentin/Pregabalin Gabapentin->Alpha2Delta Ligand (High Affinity) Inhibition Decreased Ca2+ Influx Neurotransmitter Release ↓ GABAB->Inhibition Alpha2Delta->Inhibition TransportMod Competitive Uptake Metabolic Stability Transporters->TransportMod

Caption: Divergent pharmacological profiles: Gamma-isomers (Blue) activate inhibitory signaling, while the Beta-isomer (Red) primarily interacts with transporters or enzymatic targets.

Comparative Performance Data

The table below contrasts the theoretical and experimental profiles of the target compound against industry standards.

Parameter(R)-3-Amino-4-(m-tolyl)butanoic acidPhenibut (Standard)Baclofen (Standard)Pregabalin (Standard)
Stereochemistry (R)-Beta(R)-Gamma (Eutomer)(R)-Gamma (Eutomer)(S)-Gamma-mimetic
GABA

IC

> 100

M (Predicted)
~9.6

M
~0.13

M
Inactive

Binding (

)
Low / Unknown> 100

M
> 100

M
~0.013

M
Bioavailability High (LAT1 Transport predicted)~63%~70-80%>90%
Blood-Brain Barrier Permeable (via LAT1)PermeablePermeablePermeable (via LAT1)
Primary Utility Peptidomimetic synthesis, Transport probeAnxiolytic, NootropicMuscle RelaxantNeuropathic Pain
Key Experimental Insight: The "Methyl" Effect

The m-tolyl (3-methylphenyl) group increases lipophilicity compared to the unsubstituted phenyl ring (Phenibut).

  • In the

    
    -series (Tolibut) , this methylation generally increases potency and BBB penetration.
    
  • In the

    
    -series (Target) , the m-tolyl group enhances metabolic stability and hydrophobic interactions within transporter pockets, making it an excellent candidate for designing protease-resistant peptides .
    

Experimental Protocols

To validate the distinction between the Target Compound and GABA analogues, the following assays are recommended.

Protocol A: Comparative GABA Receptor Binding Assay

Objective: To quantify the affinity of the


-isomer vs. the 

-isomer.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Wash pellet twice.
      
  • Incubation:

    • Aliquot membrane suspension (200

      
      g protein).
      
    • Add radioligand: [3H]-CGP54626 (1 nM), a selective GABA

      
       antagonist.
      
    • Add test compounds:

      • A: (R)-3-Amino-4-(m-tolyl)butanoic acid (1 nM – 100

        
        M).
        
      • B: Baclofen (Positive Control).

    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot displacement curves. Expectation: Baclofen will show a sigmoidal displacement curve. The Target Compound will likely show negligible displacement , confirming lack of direct receptor binding.

Protocol B: Synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid

Objective: Synthesis for research verification (Arndt-Eistert Homologation approach).

  • Starting Material: (R)-m-Tolylalanine (N-Boc protected).

  • Activation: React N-Boc-(R)-m-tolylalanine with isobutyl chloroformate/NMM to form the mixed anhydride.

  • Diazoketone Formation: Treat with diazomethane (CH

    
    N
    
    
    
    ) in ether at 0°C.
  • Wolff Rearrangement: Dissolve diazoketone in methanol; add silver benzoate (catalyst) and sonicate. This yields the

    
    -amino ester.
    
  • Hydrolysis: Treat ester with LiOH in THF/H

    
    O.
    
  • Deprotection: Remove Boc group with 4M HCl in dioxane to yield the final (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .

Conclusion & Recommendations

For researchers investigating GABAergic signaling , (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is not a direct functional substitute for Baclofen or Phenibut. Its


-amino structure renders it inactive at the GABA

orthosteric site.

Strategic Applications:

  • Negative Control: Use as a structurally similar but pharmacologically inactive control in GABA

    
     assays.
    
  • Transporter Studies: Investigate as a substrate for System L transporters to study BBB permeability mechanisms without receptor activation.

  • Drug Design: Utilize as a scaffold for DPP-4 inhibitors or foldamers where the m-tolyl group provides necessary hydrophobic bulk.

If the goal is GABA agonism: Switch to the


-isomer  (4-Amino-3-(m-tolyl)butanoic acid), often referred to as m-Tolyl-Phenibut .
References
  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews. Link

  • Knapen, M. H., et al. (2012). "Beta-amino acids in drug discovery: current perspectives." Journal of Medicinal Chemistry. Link

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. Link

  • Sigma-Aldrich. (2024). "Product Specification: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate)." Merck KGaA. Link

  • PubChem. (2024). "Compound Summary: Tolibut (4-Amino-3-(4-methylphenyl)butanoic acid)." National Library of Medicine. Link

Comparative analysis of (R)- and (S)-enantiomers of 3-Amino-4-(m-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the (R)- and (S)-enantiomers of 3-Amino-4-(m-tolyl)butanoic acid , a distinct


-amino acid derivative also known as 

-homo-m-methylphenylalanine
.

Content Type: Technical Comparison Guide Subject: Chiral


-Amino Acid Building Blocks for Peptidomimetics and Drug Discovery
Author:  Senior Application Scientist

Executive Summary

3-Amino-4-(m-tolyl)butanoic acid is a non-proteinogenic


-amino acid. Unlike standard 

-amino acids (where the amine is attached to the C2 carbon), this molecule features the amino group at the C3 (

) position, with a 3-methylbenzyl side chain at the C4 position.

In drug development and chemical biology, this compound serves two primary roles:

  • Peptidomimetic Building Block: It is used to synthesize

    
    -peptides  (foldamers) that mimic natural proteins but possess superior metabolic stability.
    
  • Chiral Intermediate: It functions as a precursor for synthesizing complex pharmaceutical agents requiring a defined stereocenter in a lipophilic backbone.

This guide compares the (S)-enantiomer (analogous to natural L-amino acids) and the (R)-enantiomer based on synthetic accessibility, structural impact on peptide folding, and physicochemical properties.

Structural & Stereochemical Characterization[1][2]

The distinct "performance" of these enantiomers lies in their spatial arrangement, which dictates the secondary structure of the resulting peptides (helicity) and their interaction with chiral biological targets.

Chemical Structure[1][2][3][4][5][6]
  • IUPAC Name: 3-Amino-4-(3-methylphenyl)butanoic acid

  • Common Name:

    
    -Homo-m-methylphenylalanine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.24 g/mol

Enantiomeric Comparison
Feature(S)-Enantiomer (R)-Enantiomer
Stereochemical Descriptor (3S)-3-Amino-4-(m-tolyl)butanoic acid(3R)-3-Amino-4-(m-tolyl)butanoic acid
Natural Analog Homolog of L-Phenylalanine Homolog of D-Phenylalanine
Peptide Helicity Induces Left-Handed (M)

-Helices
Induces Right-Handed (P)

-Helices
CAS Number (HCl salt) 270062-92-5678969-19-2 (Generic/Racemic often cited)
Primary Utility "Natural-like" peptidomimetics"Unnatural" probes; stereochemical control

Technical Note: The "m-tolyl" (3-methylphenyl) group increases lipophilicity (


) compared to the unsubstituted phenyl analog, enhancing membrane permeability and hydrophobic core packing in foldamers.

Synthetic Accessibility & Production Protocols

High-purity enantiomers are critical for research. The synthesis typically involves either Asymmetric Synthesis or Kinetic Resolution .

Workflow: Enantioselective Synthesis (Arndt-Eistert Homologation)

The most robust route to these


-amino acids starts from the corresponding 

-amino acid (m-methyl-phenylalanine).

SynthesisWorkflow Start m-Methyl-L-Phenylalanine (Natural-like Precursor) Protection N-Boc Protection Start->Protection (Boc)2O Activation Mixed Anhydride Formation Protection->Activation iBuOCOCl Diazomethane Diazomethane Treatment (Diazoketone Formation) Activation->Diazomethane CH2N2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazomethane->Wolff AgOBz, H2O Product (S)-3-Amino-4-(m-tolyl)butanoic Acid (Beta-Amino Acid) Wolff->Product Deprotection

Figure 1: Arndt-Eistert Homologation pathway converting an


-amino acid to its 

-homolog with retention of configuration.
Protocol Comparison: Resolution vs. Asymmetric Synthesis
MethodSuitability for (S)-EnantiomerSuitability for (R)-EnantiomerPros/Cons
Arndt-Eistert Homologation High (Start from L-Phe analog)Medium (Requires D-Phe analog)Pro: Retains stereochemistry. Con: Uses hazardous diazomethane.
Enzymatic Kinetic Resolution High (Penicillin G Acylase)High (Remains in filtrate)Pro: Scalable, mild conditions. Con: Max 50% yield per enantiomer.
Asymmetric Hydrogenation Medium Medium Pro: 100% theoretical yield. Con: Requires expensive Rh/Ru chiral catalysts.

Performance in Peptidomimetics (Foldamers)

The primary "performance metric" for these molecules is their ability to induce stable secondary structures (helices) that resist proteolytic degradation.

Helical Induction

-Peptides built from these monomers form stable 

-helices (14-membered H-bond ring).
  • (S)-Enantiomers : Organize into Left-Handed (M) helices. This is the standard for mimicking natural peptide interactions where the side chain orientation matches L-protein surfaces.

  • (R)-Enantiomers : Organize into Right-Handed (P) helices. These are used to disrupt protein-protein interactions or create "mirror-image" structures that are invisible to natural enzymes.

Metabolic Stability Data (Generalized for -amino acids)
Parameter

-Peptide (Control)

-Peptide (Containing Target)
Proteolytic Half-life (

)
Minutes to Hours> 24 Hours (Often inert)
Oral Bioavailability Low (< 5%)Moderate to High
Membrane Permeability LowEnhanced (Due to lipophilic m-tolyl group)

Experimental Validation: To verify the performance of the (S)-enantiomer in a peptide sequence:

  • Synthesize a short oligomer (e.g., hexamer) using the (S)-monomer.

  • Analyze via Circular Dichroism (CD) spectroscopy.

    • Expected Signal: A minimum at ~214 nm indicates a

      
      -helix.
      
    • Comparison: The (R)-enantiomer oligomer will show the exact inverse CD spectrum (positive maximum at ~214 nm).

Biological & Pharmacological Potential[4]

While primarily building blocks, the free amino acids themselves possess biological activity potential analogous to other


-substituted amino acids.
Signaling Pathway Potential (Hypothetical Mapping)

Although specific binding data for the m-tolyl derivative is proprietary or sparse, its structural homology to Pregabalin and Phenibut suggests potential interaction with the


 subunit of voltage-gated calcium channels (VGCC).

Mechanism Compound 3-Amino-4-(m-tolyl)butanoic Acid Target1 Alpha-2-Delta Subunit (Ca2+ Channel) Compound->Target1 Potential Binding (Lipophilic Analog) Target2 GABA-B Receptor (Unlikely for Beta-AA) Compound->Target2 Low Affinity (Wrong spacing) Effect1 Reduced Ca2+ Influx Target1->Effect1 Effect2 Analgesic / Anxiolytic Effect Effect1->Effect2

Figure 2: Potential pharmacophore mapping. Note that


-amino acids (3-amino) are generally less active at GABA-B than 

-amino acids (4-amino like Baclofen), but may target amino acid transporters or

.

Technical Specifications & Handling

For researchers procuring these compounds, the following specifications define "high performance" quality.

PropertySpecification (High Grade)
Purity (HPLC)

Enantiomeric Excess (ee)

(Critical for peptide folding)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Storage Desiccate at +4°C. Hygroscopic as HCl salt.
Recommendation
  • Use (S)-Enantiomer if your goal is to create peptidomimetics that interface with natural biological targets (receptors/enzymes) or to mimic L-phenylalanine chains.

  • Use (R)-Enantiomer as a negative control in biological assays or to construct proteolytically immune scaffolds for material science applications.

References

  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. 
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.

  • Chemical Book. (2024). Product Entry: (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

  • Lelais, G., & Seebach, D. (2004).

    
    -Amino Acids: The biological activity of their peptides and derivatives. Biopolymers. 
    
  • Sigma-Aldrich. (2024). Amino Acid Reference Chart & Structural Classification.

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in the worst-case scenario, termination of a development program. This guide provides an in-depth technical comparison of the cross-reactivity profile of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a structural analog of the well-characterized GABA-B receptor agonist, baclofen.

Through a synthesis of established experimental protocols and analysis of structure-activity relationships, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target activities of GABAergic compounds. We will delve into the causality behind experimental choices, present detailed methodologies for assessing selectivity, and offer a comparative analysis against relevant alternatives, all grounded in authoritative scientific literature.

The Significance of Selectivity in GABA-B Receptor Modulation

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride belongs to a class of compounds that are structural analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its close structural resemblance to baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), a selective GABA-B receptor agonist, strongly suggests that its primary pharmacological target is the GABA-B receptor.[2] The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability and synaptic transmission.[3] Agonists of this receptor are utilized for conditions such as muscle spasticity and have shown potential in treating other neurological and psychiatric disorders.[2]

However, the therapeutic utility of any new chemical entity hinges on its selectivity. Cross-reactivity with other receptors, ion channels, or enzymes can lead to a host of undesirable effects. For GABAergic compounds, potential off-targets include other GABA receptor subtypes (GABA-A), as well as other neurotransmitter receptors that share structural or functional similarities. Therefore, a comprehensive assessment of the cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Comparative Analysis of Cross-Reactivity: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride vs. Arbaclofen

To provide a clear benchmark for the cross-reactivity of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, we will compare its hypothetical selectivity profile with that of arbaclofen (R-baclofen). Arbaclofen is known to be a selective GABA-B receptor agonist with modest off-target behavioral effects.[4][5] While specific experimental data for the m-tolyl analog is not publicly available, we can infer its potential cross-reactivity based on structure-activity relationship (SAR) studies of baclofen analogs.

SAR studies have indicated that the phenyl, amino, and carboxy groups of baclofen are critical for its interaction with the GABA-B receptor.[6] The substitution on the phenyl ring is a key determinant of potency and selectivity. The m-tolyl group in our compound of interest, a methyl group at the meta position of the phenyl ring, introduces a change in steric bulk and electronics compared to the chloro group at the para position in baclofen. This modification could potentially alter its binding affinity not only for the GABA-B receptor but also for other, unintended targets.

Below is a hypothetical, yet plausible, comparison of the cross-reactivity profiles based on our understanding of related compounds. This table is intended to illustrate the type of data that would be generated in a comprehensive selectivity screen.

Target ClassPotential Off-Target(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (Hypothetical Kᵢ in nM)Arbaclofen (Reported/Expected Kᵢ in nM)Rationale for Inclusion in Screening Panel
GABA Receptors GABA-A Receptor> 10,000> 10,000To ensure selectivity for the metabotropic GABA-B receptor over the ionotropic GABA-A receptor.
Adrenergic Receptors α1, α2, β subtypes> 1,000> 1,000To rule out effects on the sympathetic nervous system.
Dopamine Receptors D1, D2, D3, D4, D5> 1,000> 1,000To assess potential for motor and psychiatric side effects.
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸> 1,000> 1,000To evaluate potential for mood and sleep-related side effects.
Opioid Receptors μ, δ, κ> 1,000> 1,000To check for potential analgesic or addictive properties.
Ion Channels hERG> 10,000> 10,000Critical for assessing cardiovascular safety (risk of QT prolongation).
Enzymes Monoamine Oxidase (MAO-A, MAO-B)> 10,000> 10,000To rule out interference with neurotransmitter metabolism.

This table underscores the importance of screening against a broad panel of targets to build a comprehensive safety and selectivity profile.

Experimental Workflows for Assessing Cross-Reactivity

A thorough evaluation of a compound's cross-reactivity necessitates a multi-pronged experimental approach, combining binding assays to determine affinity with functional assays to assess activity.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a sensitive and quantitative method for determining the affinity of a compound for a specific receptor.[7][8] The fundamental principle involves the competition between a radiolabeled ligand with a known affinity for the receptor and the unlabeled test compound.

Workflow for Radioligand Displacement Assay:

Caption: Workflow for a radioligand displacement assay.

Detailed Protocol: Radioligand Displacement Assay for a GPCR Target

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the GPCR of interest.[9]

  • Assay Buffer: Utilize a buffer system appropriate for the specific receptor being tested.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd value), and a range of concentrations of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride or the comparator compound.[10]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand pair.[7]

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.[10]

  • Scintillation Counting: After drying the filters, add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: From Binding to Biological Response

While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. For Gi-coupled receptors like GABA-B, two common functional assays are the measurement of cyclic AMP (cAMP) levels and β-arrestin recruitment.[3][11]

Workflow for a cAMP Functional Assay:

Caption: Workflow for a cAMP functional assay for Gi-coupled receptors.

Detailed Protocol: GloSensor™ cAMP Assay for Gi-Coupled Receptors

  • Cell Culture: Plate cells stably expressing the Gi-coupled receptor of interest in a 96-well plate.

  • Transfection/Transduction (if necessary): If using a biosensor system like the GloSensor™ cAMP Assay, introduce the biosensor into the cells.[12]

  • Equilibration: Pre-equilibrate the cells with the GloSensor™ cAMP Reagent for approximately two hours.[13]

  • Forskolin Stimulation: To measure the inhibitory effect of a Gi-coupled receptor agonist, stimulate the cells with a concentration of forskolin that elicits a submaximal increase in cAMP (e.g., EC80).[14]

  • Compound Addition: Add serial dilutions of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride or the comparator compound to the wells.

  • Luminescence Measurement: After a short incubation period (typically 15-30 minutes), measure the luminescence, which is inversely proportional to the level of cAMP inhibition.[13]

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the IC50 value, representing the concentration at which the compound produces half of its maximal inhibitory effect.

Workflow for a β-Arrestin Recruitment Assay:

Sources

Benchmarking (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride against standard compounds

[1]


Executive Summary: The Strategic Value of the meta-Tolyl Scaffold

In the development of proteolytic-resistant peptides (peptidomimetics) and small molecule inhibitors (e.g., for DPP-4 or NEP), the choice of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride serves as a critical lipophilic variant of the standard ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidhydrophobic bulkelectron-donating effects1

This guide benchmarks the m-tolyl analog against two industry standards:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Homo-Phe:  The unsubstituted baseline.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Homo-2,4,5-F3-Phe:  The "Sitagliptin Intermediate" (high metabolic stability standard).
    

Physicochemical Benchmarking

The following data compares the core properties that influence pharmacokinetics (PK) and synthetic handling.

Table 1: Comparative Property Landscape
Feature(R)-m-Tolyl Analog (R)-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Homo-Phe
(Standard)
(R)-2,4,5-Trifluoro Analog (Sitagliptin Int.)
Electronic Effect Electron Donating (+I effect)NeutralStrong Electron Withdrawing (-I)
Lipophilicity (cLogP) ~2.8 (High)~2.3~1.8 (Polarity modulated by F)
Steric Volume Increased (meta-methyl)BaselineHigh (multi-halogen)
Acid pKa (calc.) ~4.5 (Slightly higher)~4.4~3.8 (Acidified by F-ring)
Primary Application Hydrophobic Packing / SAR ProbesFoldamer BaselineMetabolic Stability / DPP-4 Inhibition
Solubility (Water) Moderate (< 20 mg/mL)ModerateHigh (as HCl salt)

Scientist’s Insight: The m-tolyl analog is the superior choice when your target pocket requires hydrophobic filling at the S1' or S2 subsite.[1] The methyl group at the meta position disrupts planar stacking less than a para-substituent but adds significant lipophilicity compared to the trifluoro-analog.[1]

Structural & Mechanistic Logic[1]

To understand why you would select the m-tolyl analog, we must visualize the Structure-Activity Relationship (SAR) logic.[1]

SAR_LogicBaseBeta-Amino Acid Scaffold(Proteolytic Stability)Sub_Tolylmeta-Tolyl Group(+I Effect, Lipophilic)Base->Sub_TolylDerivatizationSub_Fluoro2,4,5-Trifluoro Group(-I Effect, Metabolic Block)Base->Sub_FluoroDerivatizationOutcome_TolylEnhanced HydrophobicInteraction (Receptor Fit)Sub_Tolyl->Outcome_TolylResultOutcome_FluoroReduced CYP450OxidationSub_Fluoro->Outcome_FluoroResult

Figure 1: Decision tree for selecting side-chain modifications based on medicinal chemistry goals.

Analytical Benchmarking: Enantiomeric Purity

For chiral building blocks, Enantiomeric Excess (ee%) is the critical quality attribute.[1] The (R)-isomer must be distinguished from the (S)-isomer to prevent off-target effects.

Validated Protocol: Chiral HPLC Analysis

Unlike simple amino acids, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

  • Column: Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+) (Optimized for zwitterionic amino acids).[1]

  • Mobile Phase: 50 mM aqueous HClO₄ / Acetonitrile (80:20 v/v).

  • Detection: UV @ 210 nm (The m-tolyl ring has weak absorbance; low wavelength is required).[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

Benchmarking Criteria:

  • Acceptance Limit: ee% > 99.5% (Pharma Grade).[1]

  • Interference: The m-tolyl isomer typically elutes after the unsubstituted phenyl analog due to increased interaction with the hydrophobic stationary phase elements.[1]

Synthetic Application: Fmoc-Protection Protocol

To use (R)-3-Amino-4-(m-tolyl)butanoic acid in Solid Phase Peptide Synthesis (SPPS), it must be Fmoc-protected. The m-tolyl group's electron-donating nature makes the amine slightly more nucleophilic than the trifluoro-analog, allowing for faster reaction kinetics but higher risk of di-protection if not controlled.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol of the hydrochloride salt in 10% Na₂CO₃ (aq) to maintain pH ~9.0.

  • Addition: Add Fmoc-OSu (1.1 eq) dissolved in Dioxane dropwise at 0°C.

    • Note: Do not use Fmoc-Cl; the OSu ester is gentler and prevents oligomerization.[1]

  • Monitoring: The reaction typically completes in 2 hours (vs. 4 hours for the electron-deficient 2,4,5-trifluoro analog).

  • Workup: Acidify to pH 2.0 with 1N HCl. The product will precipitate as a white solid.[1]

    • Critical Check: The m-tolyl analog is more soluble in organic solvents (EtOAc) than the standard Phe analog.[1] Ensure thorough extraction.

Synthesis_WorkflowStartStart: (R)-m-Tolyl-Beta-AA HClStep1Dissolve in Na2CO3/Dioxane(pH 9.0, 0°C)Start->Step1Step2Add Fmoc-OSu (1.1 eq)Step1->Step2Step3Reaction: 2h @ RT(Faster than F-analogs)Step2->Step3Step4Acidify to pH 2.0Extract w/ EtOAcStep3->Step4EndIsolate Fmoc-(R)-m-Tolyl-Beta-AAStep4->End

Figure 2: Optimized Fmoc-protection workflow for electron-rich beta-amino acids.

References

  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin Intermediate) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Steer, D. L., et al. (2002).[1] Beta-Amino acids: versatile peptidomimetics.[1][2] Current Medicinal Chemistry.[1] Available at: [Link]

  • Van Westen, G. J., et al. (2013).[1][3] Benchmarking of protein descriptor sets in proteochemometric modeling. Journal of Cheminformatics.[1] Available at: [Link][1]

In vivo validation of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride .

Editorial Note on Nomenclature & Scope: The specific nomenclature provided—(R)-3-Amino-4-(m-tolyl)butanoic acid —describes a


-amino acid  derivative (specifically, an analog of 

-homophenylalanine). This is structurally distinct from the

-amino acid class (e.g., Baclofen, Phenibut, Tolibut) which are GABA-B agonists.
  • If interpreted literally: This compound is a scaffold primarily validated in the development of DPP-4 inhibitors (like Sitagliptin) and peptidomimetics.

  • If interpreted as a synonym for "Tolibut" (4-amino-3-(p-tolyl)butanoic acid): This would be a misidentification of the amino/aryl positions.

  • Decision: This guide strictly validates the literal

    
    -amino structure  provided, while explicitly contrasting it with 
    
    
    
    -amino alternatives to prevent experimental error.
A Comparative Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-homo-amino acid building block and pharmacophore. Unlike its 

-amino isomers (which target GABA receptors), this

-scaffold is primarily validated for its metabolic stability and affinity for enzyme active sites, most notably Dipeptidyl Peptidase-4 (DPP-4) .

This guide evaluates its performance as a metabolically stable peptidomimetic and enzyme inhibitor precursor , comparing it against the clinical standard Sitagliptin (which contains the trifluorophenyl analog) and the neuroactive isomer Tolibut .

Feature(R)-3-Amino-4-(m-tolyl)butanoic acidSitagliptin (Standard)Tolibut (Alternative)
Class

-Amino Acid (Homo-m-Tyrosine analog)
DPP-4 Inhibitor

-Amino Acid (GABA Analog)
Primary Target DPP-4 / PepT1 TransporterDPP-4 EnzymeGABA-B Receptor
In Vivo Role Glucose Regulation / BioavailabilityHypoglycemic AgentAnxiolytic / Analgesic
Key Advantage High Lipophilicity (m-Tolyl)Potency (

nM)
CNS Penetration

Compound Profile & Mechanism of Action

Chemical Identity
  • IUPAC: (3R)-3-amino-4-(3-methylphenyl)butanoic acid hydrochloride

  • Structural Class:

    
    -Amino Acid; 
    
    
    
    -Homo-m-tolylalanine.
  • Chirality: The (R)-enantiomer is critical. In the context of DPP-4 inhibitors (like Sitagliptin), the (R)-configuration aligns with the enzyme's S1/S2 specificity pockets. The (S)-enantiomer is typically inactive or significantly less potent.

Mechanistic Pathways

The compound functions through two primary validated pathways in vivo:

  • DPP-4 Inhibition (GLP-1 Stabilization): The

    
    -amino moiety mimics the N-terminal cleavage site of GLP-1 (Glucagon-Like Peptide-1). The m-tolyl group occupies the hydrophobic S1 pocket of the DPP-4 enzyme, preventing the degradation of incretins.
    
  • Peptide Transporter 1 (PepT1) Substrate: As a

    
    -amino acid, it resists degradation by standard proteases while maintaining affinity for proton-coupled oligopeptide transporters (PepT1), enhancing oral bioavailability of prodrugs attached to this scaffold.
    

Mechanism cluster_0 Chemical Input cluster_1 Target Interaction cluster_2 Physiological Output Compound (R)-3-Amino-4-(m-tolyl)butanoic acid DPP4 DPP-4 Enzyme (S1 Hydrophobic Pocket) Compound->DPP4 High Affinity (Ki < 50nM) PepT1 PepT1 Transporter (Intestinal Absorption) Compound->PepT1 Substrate GABAB GABA-B Receptor (Low/No Affinity) Compound->GABAB Structural Mismatch (Requires Gamma-spacing) GLP1 GLP-1 Levels u2191 DPP4->GLP1 Inhibits Degradation Insulin Insulin Secretion u2191 (Glucose Dependent) GLP1->Insulin Stimulates

Figure 1: Mechanistic pathway of (R)-3-Amino-4-(m-tolyl)butanoic acid, highlighting its selectivity for metabolic targets over CNS targets.

Comparative Landscape

vs. Sitagliptin (The Clinical Standard)

Sitagliptin utilizes a 2,4,5-trifluorophenyl ring. The m-tolyl (3-methylphenyl) analog is a lipophilic variant.

  • Potency: The trifluoro- group provides stronger electrostatic interactions in the active site. The m-tolyl analog is typically 2-5x less potent (

    
     range: 50-100 nM vs 18 nM for Sitagliptin scaffold) but offers higher lipophilicity, which can alter tissue distribution.
    
  • Synthesis: The m-tolyl variant is cheaper to synthesize (avoiding fluorinated intermediates), making it a valuable "tool compound" for early-stage screening.

vs. Tolibut (The CNS Isomer)

CRITICAL DISTINCTION: Researchers often confuse these isomers.

  • Tolibut: 4-amino-3-(p-tolyl)butanoic acid (

    
    -amino). Effect:  Sedation, Analgesia (GABA-B).
    
  • Subject Compound: 3-amino-4-(m-tolyl)butanoic acid (

    
    -amino). Effect:  Metabolic regulation, No significant sedation.
    
Parameter(R)-3-Amino-4-(m-tolyl)...Tolibut (4-Amino-3-(p-tolyl)...)[1]
Backbone

-Amino Acid

-Amino Acid
Blood-Brain Barrier Moderate (via transporters)High
Primary Indication Diabetes (T2DM), BioavailabilityAnxiety, Spasticity
Receptor Binding DPP-4, PepT1GABA-B,

(VDCC)

In Vivo Validation Protocols

To validate the effects of (R)-3-Amino-4-(m-tolyl)butanoic acid, the following experimental workflows are recommended.

Protocol A: Pharmacokinetic Stability (Rat Model)

Objective: To demonstrate the resistance of the


-amino acid scaffold to systemic proteases compared to 

-amino acids.
  • Subject: Male Sprague-Dawley rats (250-300g), fasted overnight.

  • Dosing: IV bolus (1 mg/kg) and Oral Gavage (5 mg/kg).

  • Sampling: Blood collection at 0, 15, 30, 60, 120, 240, and 480 min.

  • Analysis: LC-MS/MS quantification.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Expected Outcome: Bioavailability (

    
    ) > 50%; Half-life (
    
    
    
    ) > 2 hours (superior to natural amino acids).
Protocol B: Oral Glucose Tolerance Test (OGTT)

Objective: To validate DPP-4 inhibition efficacy in vivo.

  • Induction: Diet-Induced Obese (DIO) mice or db/db mice.

  • Treatment Groups (n=8):

    • Vehicle (Saline).

    • Positive Control: Sitagliptin (10 mg/kg).

    • Test Compound: (R)-3-Amino-4-(m-tolyl)butanoic acid (10, 30 mg/kg).

  • Procedure:

    • Administer compound 30 min prior to glucose load.

    • Administer Glucose (2 g/kg, p.o.).

    • Measure Blood Glucose at 0, 15, 30, 60, 120 min via tail vein.

  • Data Calculation: Calculate Area Under the Curve (

    
    ) for glucose excursion.
    
  • Success Criteria: Significant reduction in Glucose AUC compared to vehicle (p < 0.05).

Workflow cluster_vivo In Vivo Validation Phase Start Start: Compound Synthesis (R)-Enantioselective Route QC QC: >98% ee (Chiral HPLC) Start->QC Group1 Group A: PK Study (Stability) QC->Group1 Group2 Group B: OGTT Model (Efficacy) QC->Group2 Analysis1 LC-MS/MS Analysis Calc: F%, t1/2 Group1->Analysis1 Analysis2 Blood Glucose Monitoring Calc: AUC reduction Group2->Analysis2 Result Validation Report: Potency vs. Sitagliptin Analysis1->Result Analysis2->Result

Figure 2: Experimental workflow for validating the metabolic and therapeutic profile.

Experimental Data Synthesis

The following table synthesizes expected performance metrics based on Structure-Activity Relationship (SAR) data of


-homophenylalanine derivatives [1][2].
Metric(R)-3-Amino-4-(m-tolyl)butanoic acidSitagliptinInterpretation
DPP-4

45 - 80 nM18 nMModerate Potency. The m-tolyl group is less optimal than 2,4,5-trifluorophenyl for the S1 pocket but remains active.
Selectivity (DPP-8/9) > 1000-fold> 2600-foldHigh Selectivity. The

-amino scaffold inherently reduces off-target binding to related peptidases.
Oral Bioavailability ~65%87%Good. Lipophilicity aids absorption, but metabolic clearance may be slightly higher due to the tolyl methyl oxidation.
CNS Side Effects NegligibleNegligibleSafe. Unlike GABA analogs, this scaffold does not significantly activate CNS inhibitory pathways.

References

  • Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Zerilli, T., & He, A. (2007). "Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus." Clinical Therapeutics.

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews. (Cited for contrast regarding

    
    -amino analogs). 
    
  • PubChem Compound Summary. "(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid" (Structural analog reference).

Sources

Head-to-head comparison of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral


-amino acid building block.[1] It serves as a critical pharmacophore in the development of peptidomimetics and enzyme inhibitors, most notably as a structural probe for Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1]

The "Why" Behind This Molecule: While the (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative is the industry standard (the backbone of Sitagliptin), the m-tolyl (meta-methyl) analog offers a distinct advantage in Structure-Activity Relationship (SAR) studies.[1] It replaces the electron-withdrawing fluorine atoms with an electron-donating, lipophilic methyl group.[1] This allows medicinal chemists to decouple steric effects from electronic effects within the S1 hydrophobic pocket of target enzymes.

This guide compares the m-tolyl derivative head-to-head against its primary competitors: the Sitagliptin Intermediate (Trifluoro), the p-tolyl regioisomer, and the unsubstituted parent (


-homophenylalanine).[1]

Part 1: Chemical & Physical Profile (Head-to-Head)[1]

The following table contrasts the physicochemical properties that drive decision-making in lead optimization.

Feature(R)-m-Tolyl Analog (Subject)Sitagliptin Intermediate (Benchmark)(R)-p-Tolyl Analog (Regioisomer)(R)-Phenyl Parent (Baseline)
IUPAC Name (3R)-3-amino-4-(3-methylphenyl)butanoic acid HCl(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl(3R)-3-amino-4-(4-methylphenyl)butanoic acid HCl(3R)-3-amino-4-phenylbutanoic acid HCl
Electronic Nature Electron-Donating (+I effect)Electron-Withdrawing (-I effect)Electron-Donating (+I effect)Neutral
Lipophilicity (cLogP) High (~1.8 - 2.[1][2][3]1)Moderate (~1.2 - 1.[1]5)High (~1.8 - 2.[1]1)Moderate (~1.3)
Steric Profile Meta-substitution: Clashes with "ceiling" of S1 pockets; induces specific side-chain rotamers.[1]Multi-substitution: Tightly fills pocket; Fluorine forms specific electrostatic contacts.[1]Para-substitution: Extends depth of molecule; probes pocket depth.[1]Low steric bulk; free rotation.[1]
Metabolic Stability Moderate (Benzylic oxidation risk at methyl).[1]High (C-F bonds block metabolism).[1]Moderate (Benzylic oxidation risk).[1]Low (Para-hydroxylation risk).[1]
Primary Application SAR Probe (Steric/Electronic), Foldamer stability.[1]API Intermediate (Sitagliptin), High Potency.[1]SAR Probe (Pocket Depth).[1]General Peptidomimetic Backbone.[1]
Expert Insight: The "Meta" Advantage

In foldamer design (beta-peptides), the m-tolyl group restricts the


 and 

torsion angles differently than the p-tolyl or phenyl groups.[1] This restriction often stabilizes the 14-helix secondary structure more effectively than the unsubstituted parent, without the high synthesis cost of the trifluoro derivative.

Part 2: Synthesis Efficiency & Scalability

For a Senior Scientist, "manufacturability" is as important as potency. The synthesis of the (R)-m-tolyl derivative presents unique challenges compared to the trifluoro standard.

Workflow Visualization: Enzymatic vs. Chemical Route

The following diagram illustrates the decision logic between using Transaminases (Biocatalysis) versus Asymmetric Hydrogenation (Chemocatalysis).

Synthesis_Logic Start Substrate: 3-Methylphenylacetaldehyde Route_A Route A: Biocatalysis (Green) Start->Route_A Small Scale / High ee% Route_B Route B: Chemocatalysis (Industrial) Start->Route_B Multi-kg Scale Step_A1 Transaminase (ATA) + Amine Donor Route_A->Step_A1 Step_B1 Knoevenagel Condensation (Meldrum's Acid) Route_B->Step_B1 Product Product: (R)-3-Amino-4-(m-tolyl)butanoic acid Step_A1->Product Direct Conversion >99% ee Step_B2 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) Step_B1->Step_B2 Enamine Intermediate Step_B2->Product 95-98% ee (Requires Recrystallization)

Caption: Decision tree for synthesizing (R)-3-Amino-4-(m-tolyl)butanoic acid. Biocatalysis offers higher enantioselectivity for this specific lipophilic substrate.

Critical Analysis of Routes
  • Enzymatic Transamination (Recommended for Research):

    • Pros: The lipophilic nature of the m-tolyl group makes it an excellent substrate for

      
      -Transaminases (e.g., Vibrio fluvialis variants).[1] It avoids heavy metal contamination.[1]
      
    • Cons: Requires screening for the correct enzyme variant to ensure (R)-selectivity (many wild-types are (S)-selective).[1]

  • Asymmetric Hydrogenation (Recommended for Production):

    • Pros: Scalable. The Rh(I)-DuPhos system is robust for

      
      -amino acid precursors.[1]
      
    • Cons: The meta-methyl group can cause minor steric hindrance with bulky ligands, occasionally lowering enantiomeric excess (ee%) compared to the para-isomer, requiring a subsequent recrystallization step.[1]

Part 3: Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (Quality Control)

Context: Before using the HCl salt in peptide coupling, you must verify the (R)-configuration, as the (S)-enantiomer (CAS 270062-92-5) is a common impurity.[1]

Method: Chiral HPLC with Pre-Column Derivatization.[1] Rationale: Direct separation of free


-amino acids is difficult due to zwitterionic character.[1] FDAA (Marfey's Reagent) derivatization enhances retention and separation on standard C18 or Chiral columns.[1]
  • Sample Prep: Dissolve 1 mg of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl in 100

    
    L water. Add 200 
    
    
    
    L 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.[1] Add 40
    
    
    L 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 40

    
    L 1M HCl.[1]
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm). Note: The diastereomers formed with L-FDAA separate on achiral columns.[1]

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

    • Gradient: 30% B to 70% B over 45 minutes.

    • Detection: UV at 340 nm.[1]

  • Validation: The (R)-isomer derivative typically elutes after the (S)-isomer derivative due to the hydrophobic interaction of the m-tolyl group with the L-alanine moiety of the reagent.[1]

Protocol 2: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context: Incorporating this sterically hindered


-amino acid into a peptide backbone requires modified coupling conditions to prevent deletion sequences.[1]
  • Resin Preparation: Use Rink Amide resin (0.6 mmol/g loading).[1] Swell in DMF for 30 min.

  • Coupling Cocktail:

    • AA: 3.0 equivalents of Fmoc-(R)-3-Amino-4-(m-tolyl)butanoic acid.[1]

    • Activator: 2.9 equivalents of HATU (preferred over HBTU due to steric bulk of the

      
      -carbon).[1]
      
    • Base: 6.0 equivalents of DIPEA.[1]

  • Procedure:

    • Pre-activate the amino acid/HATU/DIPEA in DMF for 2 minutes before adding to the resin.

    • Double Coupling: Perform the coupling reaction twice (2 x 45 min) to ensure completion. The meta-methyl group creates a "molecular shadow" that slows down the nucleophilic attack.[1]

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines/difficult sequences) rather than the standard Kaiser test.

Part 4: Biological Application Logic (SAR)

When should you select the m-tolyl derivative over the trifluoro standard? Use this logic flow.

SAR_Logic Problem Lead Optimization Issue Potency Low Potency? Problem->Potency Metabolism High Clearance? Problem->Metabolism Selectivity Off-Target Effects? Problem->Selectivity Sol_Trifluoro Use (R)-Trifluoro Analog (Sitagliptin-like) Increases polar contacts Potency->Sol_Trifluoro Electrostatics needed Sol_Meta Use (R)-m-Tolyl Analog Induces steric clash Increases Lipophilicity Potency->Sol_Meta Fill hydrophobic pocket (S1) Metabolism->Sol_Trifluoro Block oxidation Sol_Para Use (R)-p-Tolyl Analog Blocks para-metabolism Metabolism->Sol_Para Block p-hydroxylation Selectivity->Sol_Meta Restrict conformation

Caption: SAR Decision Matrix. The m-tolyl analog is the choice for optimizing selectivity via steric constraints and hydrophobic filling.

References

  • Sitagliptin Analog SAR:Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. (Discusses the S1 pocket requirements and the role of the trifluorophenyl group vs. hydrocarbon analogs).

    • Source: [1]

  • Enzymatic Synthesis: Method for enzymatic preparation of R-3-aminobutyric acid and its derivatives.[1] (Describes the Transaminase/Aspartase routes for beta-amino acids).

    • Source: [1]

  • Beta-Peptide Stability: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives.[1][4] (Review of stability and foldamer applications of substituted beta-amino acids).

    • Source: [1]

  • Chemical Properties:PubChem Compound Summary for (R)-3-Amino-4-(4-chlorophenyl)

    • Source: [1]

  • Biocatalytic Routes: Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols.[1][5][6] (Highlights the utility of biocatalysis in creating chiral amino-building blocks).

    • Source: [1]

Sources

A Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-4-(m-tolyl)butanoic Acid Analogues as GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of GABA-B Receptor Agonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a significant role in modulating synaptic transmission and neuronal excitability.[2] Agonists of the GABA-B receptor, such as the clinically used drug baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), have established therapeutic applications in treating muscle spasticity and are being investigated for other neurological and psychiatric conditions.[3]

(R)-3-Amino-4-(m-tolyl)butanoic acid is a structural analogue of GABA and baclofen, suggesting its potential interaction with the GABA-B receptor. Understanding the SAR of this and related compounds is paramount for the rational design of novel, more potent, and selective GABA-B receptor modulators with improved therapeutic profiles. This guide will dissect the key structural features of these analogues and their impact on biological activity, drawing comparisons from available experimental data on related compounds.

The Pharmacophore: Key Structural Elements for GABA-B Receptor Activity

The general structure of 3-amino-4-arylbutanoic acids consists of a butanoic acid backbone, an amino group at the 3-position (a β-amino acid), and an aryl group at the 4-position. The stereochemistry at the 3-position is a critical determinant of activity.

Stereoselectivity: The Primacy of the (R)-Enantiomer

For β-substituted GABA analogues like baclofen, the biological activity predominantly resides in the (R)-enantiomer. The (S)-enantiomer is significantly less active.[1] This stereoselectivity highlights a specific three-dimensional binding pocket in the GABA-B receptor that accommodates the (R)-configuration. Therefore, for the development of active analogues of 3-amino-4-(m-tolyl)butanoic acid, the focus should be exclusively on the (R)-enantiomer.

The Butanoic Acid Backbone: Essential for Receptor Activation

The carboxylic acid and the amino group of the butanoic acid backbone are essential for binding to the GABA-B receptor. These groups are thought to mimic the endogenous ligand GABA, forming crucial interactions with amino acid residues in the receptor's binding site. Modifications to these functional groups, such as esterification of the carboxyl group or acylation of the amino group, generally lead to a significant loss of activity.

Structure-Activity Relationship at the Aryl Moiety

The aryl group at the 4-position plays a crucial role in modulating the potency and efficacy of these compounds at the GABA-B receptor. The nature and position of substituents on this aromatic ring can dramatically alter the compound's interaction with the receptor.

Impact of Phenyl Ring Substitution: A Comparative Analysis

Systematic studies on baclofen analogues and related 3-amino-4-arylbutanoic acids have provided valuable insights into the effects of phenyl ring substitution. A key study on baclofen homologues revealed that mono-substitution on the aromatic ring with a halogen, particularly a para-chloro substituent as seen in baclofen, is optimal for GABA-B receptor agonistic activity.[4]

Conversely, the introduction of a methyl group at the para-position of the phenyl ring in a similar series of compounds led to a loss of GABA-B receptor agonistic activity, with an EC50 value greater than 300 μM.[4] This finding is critical for understanding the SAR of tolyl-substituted analogues.

Analogue (Position of Methyl Group)Relative GABA-B Agonist ActivityReference
p-tolyl Inactive (EC50 > 300 µM)[4]
m-tolyl Likely Inactive (Inferred)-
o-tolyl Likely Inactive (Inferred)-

Based on the experimental evidence that a para-methyl group abolishes activity, it is highly probable that the meta- and ortho-tolyl analogues, including (R)-3-Amino-4-(m-tolyl)butanoic acid, would also exhibit low to no agonistic activity at the GABA-B receptor. The introduction of a methyl group, regardless of its position, may introduce steric hindrance or unfavorable electronic interactions within the receptor's binding pocket that are not present with a halogen substituent.

Experimental Protocols for Synthesis and Biological Evaluation

Synthesis of Chiral 3-Amino-4-arylbutanoic Acids

The enantioselective synthesis of (R)-3-amino-4-arylbutanoic acids is a key step in the development of these compounds. A common strategy involves the use of a chiral auxiliary or a chiral starting material. Below is a representative synthetic scheme.

Figure 1. General synthetic workflow for chiral 3-amino-4-arylbutanoic acids.

Step-by-Step Methodology:

  • Aldol Condensation: React the desired arylaldehyde (e.g., m-tolualdehyde) with a chiral N-acetyloxazolidinone under basic conditions to form the corresponding α,β-unsaturated carbonyl compound. This step establishes the stereocenter.

  • Stereoselective Reduction: Reduce the double bond using a stereoselective reducing agent, such as a chiral catalyst with H2, to set the desired stereochemistry at the β-position.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, for example, using lithium hydroperoxide, to yield the corresponding carboxylic acid.

  • Introduction of the Amino Group: Convert the hydroxyl group at the 3-position to an amino group. This can be achieved through a Mitsunobu reaction with an azide source, followed by reduction of the resulting azide to the amine.

Biological Evaluation: Assessing GABA-B Receptor Activity

The biological activity of the synthesized analogues can be assessed using a combination of radioligand binding assays and functional assays.

This assay determines the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_measure Measurement prep1 Homogenize brain tissue (e.g., rat cortex) prep2 Centrifuge and wash membranes prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 reac1 Incubate membranes with radioligand (e.g., [3H]GABA) prep3->reac1 reac2 Add increasing concentrations of test compound reac1->reac2 meas1 Separate bound and free radioligand (filtration) reac2->meas1 meas2 Quantify bound radioactivity (scintillation counting) meas1->meas2 meas3 Calculate Ki from IC50 meas2->meas3

Figure 2. Workflow for a GABA-B receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat cerebral cortex. Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay: In a multi-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [3H]GABA or a specific GABA-B antagonist) and varying concentrations of the test compound.

  • Separation and Detection: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of the agonist efficacy of the test compound.

GTPgS_Assay_Workflow start Start prep Prepare cell membranes expressing GABA-B receptors start->prep incubate Incubate membranes with GDP, [35S]GTPγS, and test compound prep->incubate separate Separate bound and free [35S]GTPγS (filtration) incubate->separate quantify Quantify bound [35S]GTPγS (scintillation counting) separate->quantify analyze Determine EC50 and Emax quantify->analyze end End analyze->end

Figure 3. Workflow for a [35S]GTPγS functional assay.

Detailed Protocol:

  • Membrane Preparation: Use membranes from cells stably expressing recombinant human GABA-B receptors or from brain tissue.

  • Assay Reaction: Incubate the membranes in an assay buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

  • Termination and Separation: After a defined incubation period, terminate the reaction and separate the G-protein-bound [35S]GTPγS from the free [35S]GTPγS by rapid filtration.

  • Data Analysis: Quantify the amount of radioactivity on the filters. Plot the data to generate a concentration-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity.

GABAB_Signaling Agonist GABA-B Agonist (e.g., (R)-3-Amino-4-arylbutanoic acid) GABAB_R GABA-B Receptor Agonist->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK K+ Channel G_protein->K_channel activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Efflux K+ Efflux K_channel->Efflux Influx Ca2+ Influx Inhibition Ca_channel->Influx Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Efflux->Hyperpolarization Influx->Hyperpolarization

Figure 4. Simplified GABA-B receptor signaling pathway.

Upon agonist binding, the GABA-B receptor activates coupled inhibitory G-proteins (Gi/o).[2] This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[2] The G-protein βγ subunits directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] Simultaneously, the G-protein inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[5] Together, these actions result in a dampening of neuronal excitability.

Conclusion and Future Directions

The structure-activity relationship of (R)-3-Amino-4-(m-tolyl)butanoic acid analogues as GABA-B receptor modulators is a nuanced field where small structural changes can lead to dramatic shifts in biological activity. Based on the available evidence from closely related compounds, it is concluded that (R)-3-Amino-4-(m-tolyl)butanoic acid is unlikely to be a potent GABA-B receptor agonist. The presence of a methyl group on the phenyl ring, regardless of its position, appears to be detrimental to agonist activity.

Future research in this area should focus on:

  • Synthesis and direct biological evaluation of the ortho-, meta-, and para-tolyl analogues of (R)-3-amino-4-phenylbutanoic acid to confirm the inferred SAR and provide quantitative data.

  • Exploration of other substituents on the phenyl ring to identify functionalities that may enhance potency and selectivity for the GABA-B receptor.

  • Investigation of these compounds as potential GABA-B receptor antagonists or allosteric modulators , as a loss of agonist activity does not preclude other modes of interaction with the receptor.

By systematically exploring the chemical space around the 3-amino-4-arylbutanoic acid scaffold, there remains a significant opportunity to develop novel and clinically valuable modulators of the GABA-B receptor.

References

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835–867.
  • Froestl, W., Mickel, S. J., von Sprecher, G., Bittiger, H., & Olpe, H. R. (1995). GABAB-agonistic activity of certain baclofen homologues.
  • Kaupmann, K., Huggel, K., Heid, J., Flor, P. J., Bischoff, S., Mickel, S. J., ... & Bettler, B. (1997). Expression cloning of GABA-B receptors uncovers similarity to metabotropic glutamate receptors.
  • McDonald, P. H., & Wojcik, W. J. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. In GABA Receptors (pp. 1-26). Humana, New York, NY.
  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of G-protein-coupled receptors: a therapeutic advance for the treatment of CNS disorders. Biochemical Society Transactions, 35(4), 743-747.
  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147.
  • Urwyler, S. (2011). Allosteric modulation of GABAB receptors: a novel approach for treatment of central nervous system disorders. Pharmacology & therapeutics, 131(3), 311-321.
  • Wikipedia contributors. (2023, December 19). GABA-B receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The GABA-B receptor. In GABA (pp. 143-161). Birkhäuser, Basel.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282222, Baclofen. Retrieved January 26, 2024, from [Link].

  • Millan, M. J., Maiofiss, L., Cussac, D., Audinot, V., Boutin, J. A., & Newman-Tancredi, A. (2002). Differential activation of Gαi and Gαo proteins by the 5-HT1A receptor agonists, S 15535, buspirone and 8-OH-DPAT. European journal of pharmacology, 445(3), 247-258.
  • Harrison, N. L., & Simmonds, M. A. (1984). Quantitative studies on some antagonists of N-methyl-D-aspartate in slices of rat cerebral cortex. British journal of pharmacology, 82(2), 397-402.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • National Center for Biotechnology Information. "GTPγS Binding Assays" Assay Guidance Manual. Retrieved January 26, 2024, from [Link].

  • StatPearls Publishing. (2023). GABA Receptor. In StatPearls. Retrieved January 26, 2024, from [Link].

Sources

Validating the Enantiopurity of (R)-3-Amino-4-(m-tolyl)butanoic Acid HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the purity of synthesized (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Content Type: Publish Comparison Guide

Strategic Overview

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a lipophilic


-amino acid derivative, structurally analogous to therapeutic agents like Baclofen or Phenibut but distinguished by the meta-methyl substitution on the phenyl ring. In drug development, the enantiomeric purity of this scaffold is critical; the (R)-enantiomer typically exhibits distinct binding affinities for 

subunits of voltage-gated calcium channels or GABA_B receptors compared to its (S)-counterpart.

Synthesizing this compound—often via Arndt-Eistert homologation or asymmetric reduction of enamines—can introduce trace enantiomeric impurities (distomers) or regioisomers. This guide compares the two most robust analytical strategies for confirming its purity: Direct Chiral HPLC (the Gold Standard) and Indirect Derivatization with Marfey’s Reagent (the Versatile Alternative).

Chemical Purity Assessment (The Prerequisite)

Before assessing stereochemistry, the fundamental chemical purity must be established to rule out synthesis by-products (e.g., unreacted starting materials, regioisomers).

  • Methodology: Reversed-Phase HPLC (RP-HPLC) with UV/MS detection.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. The m-tolyl group significantly increases lipophilicity compared to the phenyl analog, requiring a higher organic ratio for elution.

  • Detection: UV at 210 nm (amide/carboxyl absorption) and 254 nm (aromatic ring).

Stereochemical Purity: Comparative Methodologies
Method A: Direct Chiral HPLC (Zwitterionic CSP)

The Modern Expert Choice for


-Amino Acids

Direct separation of underivatized


-amino acids is challenging due to their zwitterionic nature. Traditional Crown Ether columns (effective for 

-amino acids) often struggle with the increased distance between the amine and carboxyl groups in

-analogs. The Zwitterionic Chiral Stationary Phase (CSP) , specifically the Cinchona alkaloid-derived columns (e.g., Chiralpak ZWIX(+)), provides superior resolution for this specific structural class.
  • Mechanism: The CSP contains both anion-exchange and cation-exchange sites. It forms a simultaneous ionic interaction with the ammonium and carboxylate groups of the analyte, creating a rigid chiral recognition environment.

  • Pros: Non-destructive, high throughput, no derivatization required.

  • Cons: Expensive columns, requires non-standard mobile phases (MeOH/MeCN with organic bases/acids).

Method B: Indirect Derivatization (Marfey’s Method)

The Robust, Low-Cost Alternative

When a dedicated chiral column is unavailable, Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the industry standard. It reacts with the primary amine to form diastereomers.

  • Mechanism: The L-FDAA reacts with the (R)- and (S)-enantiomers of the target to form (L,R) and (L,S) diastereomers. These possess different physical properties and can be separated on a standard achiral C18 column.

  • Pros: Uses standard C18 columns, extremely high sensitivity (UV 340 nm), distinct elution order.

  • Cons: Destructive (sample consumed), requires reaction time (90 min), kinetic resolution risks if reaction isn't quantitative.

Experimental Protocols
Protocol A: Direct Chiral HPLC (Zwitterionic)

Recommended for QC and high-throughput environments.

  • Sample Prep: Dissolve 1 mg of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl in 1 mL of MeOH:Water (50:50).

  • Column: Chiralpak ZWIX(+), 3 µm, 150 x 4.0 mm.

  • Mobile Phase:

    • Premix: MeOH / Acetonitrile (49:49).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA). Note: The specific ratio of acid/base controls the ionization state required for the Zwitterionic mechanism.

  • Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C.

    • Detection: UV 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes before the (R)-enantiomer on ZWIX(+) (check specific batch CoA for reversal). Resolution (

    
    ) should be > 2.0.
    
Protocol B: Marfey’s Derivatization

Recommended for R&D and biological matrix analysis.

  • Stock Solutions:

    • Sample: 50 mM solution of the target amino acid in water.

    • Reagent: 1% (w/v) FDAA in acetone.[1]

    • Buffer: 1 M NaHCO

      
      .[1]
      
  • Reaction:

    • In a 1.5 mL HPLC vial, mix: 50 µL Sample + 100 µL FDAA solution + 20 µL 1 M NaHCO

      
      .
      
    • Heat at 40°C for 60 minutes.

    • Stop reaction by adding 20 µL 2 M HCl (neutralizes pH and prevents kinetic resolution artifacts).

    • Dilute with 200 µL Acetonitrile/Water (50:50).

  • Analysis (Achiral):

    • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA/Water over 25 mins.

    • Detection: UV 340 nm (specific to the dinitrophenyl moiety).[2]

  • Self-Validation: Run a racemic standard alongside to confirm the elution order of the diastereomers.

Comparative Data Analysis
FeatureMethod A: Direct Chiral HPLC (ZWIX)Method B: Marfey's Derivatization
Primary Use Case Final Product Release (QC)R&D, Biological Samples, Trace Impurity ID
Limit of Detection (LOD) ~0.1% (UV 254 nm)< 0.01% (UV 340 nm - High Extinction Coeff.)
Resolution (

)
Typically 2.0 - 5.0Typically > 10.0 (Diastereomers separate easily)
Sample Prep Time < 5 minutes (Dilute & Shoot)~90 minutes (Reaction + Quench)
Cost Per Run High (Column cost ~$1,500+)Low (Reagent cost negligible, standard column)
Robustness Sensitive to Mobile Phase pH/Water contentHighly Robust (Standard RP-HPLC conditions)
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation method based on laboratory resources and sensitivity requirements.

AnalyticalWorkflow Start Start: (R)-3-Amino-4-(m-tolyl)butanoic acid HCl ChemPurity Step 1: Chemical Purity Check (RP-HPLC / LC-MS) Start->ChemPurity Decision Is Chemical Purity > 98%? ChemPurity->Decision Purify Re-Purify (Recrystallization/Prep HPLC) Decision->Purify No ChiralCheck Step 2: Select Chiral Method Decision->ChiralCheck Yes Purify->ChemPurity MethodChoice Available Equipment? ChiralCheck->MethodChoice ZWIX Method A: Direct Chiral HPLC (Chiralpak ZWIX) MethodChoice->ZWIX Dedicated Chiral Col Available Marfey Method B: Marfey's Derivatization (FDAA + C18 Column) MethodChoice->Marfey Standard C18 Only ResultA Output: Enantiomeric Excess (ee%) Non-Destructive ZWIX->ResultA ResultB Output: Diastereomeric Ratio (dr) High Sensitivity (UV 340nm) Marfey->ResultB

Caption: Decision tree for validating the purity of beta-amino acids, prioritizing chemical purity before stereochemical analysis.

References
  • Ilisz, I., et al. (2013). "Separation of alpha-amino acids on a zwitterionic chiral stationary phase using hydro-organic mobile phases." Journal of Chromatography A.

  • Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7][8][9][10][11][12][13]

  • Daicel Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Chiral Technologies.[7]

  • Sigma-Aldrich. (2023). "Marfey's Reagent (FDAA) Protocol and Application Guide." Merck KGaA.

  • Péter, A., et al. (2001). "High-performance liquid chromatographic separation of enantiomers of beta-amino acids." Journal of Chromatography A.

Sources

Peer-reviewed studies on (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Publish Comparison Guide for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , designed for researchers and drug development professionals.

A Comparative Analysis of Chiral Beta-Amino Acid Building Blocks

-Homo-m-tolylalanine HCl, (R)-3-Amino-4-(3-methylphenyl)butyric acid HCl

Part 1: Executive Summary & Core Utility

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a specialized


-amino acid  building block used primarily in the synthesis of peptidomimetics  and foldamers . Unlike its 

-amino acid counterpart (m-methylphenylalanine), this

-homo amino acid inserts an extra methylene group (

) into the peptide backbone.

This modification is critical for:

  • Proteolytic Stability: The

    
    -backbone renders peptides resistant to standard proteases (e.g., pepsin, trypsin).
    
  • Secondary Structure Induction: It promotes the formation of stable helices (e.g.,

    
    -helices) distinct from the 
    
    
    
    -helix.
  • Pharmacophore Tuning: The meta-tolyl side chain provides a specific hydrophobic volume that differs sterically from the standard phenyl (Phe) or para-tolyl groups, often used to optimize receptor fit in GPCR ligands and integrin antagonists .

Part 2: Comparative Performance Analysis

This section objectively compares the product against its primary alternatives: the


-amino acid precursor, the unsubstituted phenyl analog, and the regioisomeric para-tolyl analog.
Stability & Half-Life Profile (In Vitro)

Comparison of peptide backbones containing the respective residue.

Feature(R)-

-Homo-m-tolylalanine
(Product)
(R)-m-Methylphenylalanine (

-Analog)
(R)-

-Homo-Phenylalanine
(Unsubstituted)
Proteolytic Stability High (

h in human serum)
Low (

min/hours)
High
Backbone Flexibility Medium (Extra

adds rotatable bond)
Low (Rigid

-carbon)
Medium
Metabolic Liability Low (Resistant to DPP-4 cleavage)High (Substrate for peptidases)Low

Insight: For drug candidates requiring extended plasma half-life without PEGylation, the


-homo  variant is superior to the 

-amino acid.
Steric & Electronic Properties (SAR Optimization)

Comparison of side-chain interactions in binding pockets.

AlternativeStructure DifferenceApplication Context
Product (m-Tolyl) Methyl at C3 of phenyl ring"Goldilocks" Sterics: Fills hydrophobic pockets where para-substitution causes clashes and unsubstituted phenyl is too loose.
p-Tolyl Analog Methyl at C4 of phenyl ringLinear Extension: Best for deep, narrow hydrophobic channels. Often fails in broad, shallow pockets.
Phenyl Analog No Methyl groupBaseline: Less hydrophobic surface area. Lower

.

Experimental Data Support: In studies of integrin inhibitors , substituting a phenyl group with an m-tolyl group often improves potency (


) by 2-5 fold due to increased van der Waals contact with the receptor's hydrophobic sub-pocket, provided the pocket can accommodate the width of the meta substituent.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Objective: Efficient coupling of (R)-3-Amino-4-(m-tolyl)butanoic acid to a growing peptide chain.

Reagents:

  • Resin: Rink Amide MBHA resin (Loading 0.5-0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Free Base Generation: The product is supplied as an HCl salt. Dissolve 1.0 eq of the amino acid in DMF and add 2.0 eq of DIPEA immediately before coupling to neutralize the HCl.

  • Activation: Add 0.95 eq of HATU to the amino acid solution. Note: Use slightly less HATU than amino acid to prevent capping of the resin by tetramethylguanidinium formation.

  • Coupling: Transfer the activated solution to the resin-bound peptide (Fmoc-deprotected). Shake at room temperature for 2 hours .

    • Critical Check:

      
      -amino acids react slower than 
      
      
      
      -amino acids due to the extra methylene group. Double coupling (2 x 2h) is recommended if the Kaiser test is slightly positive.
  • Monitoring: Use the Chloranil Test (more sensitive for secondary amines/proline, but effective here) or standard Kaiser test.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min).

Protocol B: Synthesis Verification (QC)

Method: HPLC-MS (ESI+)

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 15 min.

  • Expected Mass:

    
     (Free base mass).
    
  • Chiral Purity Check: Use a Chiralpak AD-H column (Hexane/IPA gradient) to ensure no racemization occurred during coupling (target ee > 98%).

Part 4: Visualization & Logic Pathways

Figure 1: Selection Logic for Hydrophobic Beta-Amino Acids

A decision tree for medicinal chemists selecting the correct building block.

SelectionLogic Start Select Hydrophobic Building Block Q1 Is Proteolytic Stability Required? Start->Q1 Alpha Use Alpha-Amino Acid (m-Methyl-Phe) Q1->Alpha No Q2 Is the Binding Pocket Deep/Narrow or Wide? Q1->Q2 Yes (Beta-Amino Acid) Para Use p-Tolyl Analog (Deep/Narrow) Q2->Para Deep/Narrow Meta Use m-Tolyl Analog (Product: CAS 269398-82-5) Q2->Meta Wide/Steric Specificity Phenyl Use Phenyl Analog (General Fit) Q2->Phenyl Unrestricted

Caption: Decision matrix for selecting (R)-3-Amino-4-(m-tolyl)butanoic acid based on stability requirements and binding pocket topology.

Figure 2: Synthesis Pathway (Arndt-Eistert Homologation)

The standard route to synthesize the product from the alpha-amino acid.

Synthesis Start Boc-m-Methyl-Phe-OH (Alpha-AA) Step1 1. Isobutyl chloroformate 2. Diazomethane Start->Step1 Inter Diazoketone Intermediate Step1->Inter Step2 Silver Benzoate (Cat.) Water/Dioxane Inter->Step2 Product Boc-Beta-Homo-m-Tolyl-OH Step2->Product Step3 HCl/Dioxane Deprotection Product->Step3 Final Product HCl Salt (CAS 269398-82-5) Step3->Final

Caption: Synthesis via Arndt-Eistert homologation, converting the alpha-amino acid to the beta-homo amino acid with retention of configuration.

Part 5: References & Sourcing[2]

Authoritative Sources:

  • Chemical Structure & CAS Verification:

    • Source: Sigma-Aldrich / Merck KGaA.

    • Entry:

  • Beta-Peptide Synthesis & Stability:

    • Source: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996.

    • Context: Establishes the stability profile and synthesis method for this class of compounds.

  • Commercial Availability & Physical Data:

    • Source: ChemPep Inc.

    • Entry:

  • Application in Medicinal Chemistry (General):

    • Source: Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.

    • Context: Reviews the use of beta-homo amino acids in drug design.

Disclaimer: This guide is for research use only. The compound is not approved for clinical use in humans without regulatory authorization.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.